molecular formula C14H29N3O2 B6244841 tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate CAS No. 2353824-14-1

tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate

Cat. No.: B6244841
CAS No.: 2353824-14-1
M. Wt: 271.40 g/mol
InChI Key: AIQDXFVXKRHWEJ-UHFFFAOYSA-N
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Description

Tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate is a useful research compound. Its molecular formula is C14H29N3O2 and its molecular weight is 271.40 g/mol. The purity is usually 95.
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Properties

CAS No.

2353824-14-1

Molecular Formula

C14H29N3O2

Molecular Weight

271.40 g/mol

IUPAC Name

tert-butyl N-(5-piperazin-1-ylpentyl)carbamate

InChI

InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)16-7-5-4-6-10-17-11-8-15-9-12-17/h15H,4-12H2,1-3H3,(H,16,18)

InChI Key

AIQDXFVXKRHWEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCN1CCNCC1

Purity

95

Origin of Product

United States

Foundational & Exploratory

Strategic Implementation of tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate in Targeted Protein Degradation: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the physicochemical properties of the linker connecting the E3 ligase ligand to the Protein of Interest (POI) binder. tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate (often referred to as Boc-NH-C5-piperazine) has emerged as a highly strategic bifunctional linker[1].

As a Senior Application Scientist, I frequently observe that linker selection is treated as an afterthought, leading to poor pharmacokinetic profiles or failed ternary complex formation. This whitepaper deconstructs the structural mechanics, physicochemical causality, and self-validating synthetic protocols associated with this specific piperazine-alkyl linker, providing drug development professionals with a robust framework for its application.

Structural Anatomy & Physicochemical Causality

The architecture of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate (Chemical Formula: C₁₄H₂₉N₃O₂) is purposefully designed to solve three distinct challenges in PROTAC development:

  • The Piperazine Moiety (Solubility & Rigidity): Purely aliphatic linkers often suffer from extreme lipophilicity, leading to poor aqueous solubility and high non-specific binding. The incorporation of a piperazine ring introduces a basic nitrogen (pKa ~9.0) that is protonated at physiological pH, drastically improving kinetic solubility. Furthermore, the cyclic nature of piperazine introduces conformational rigidity, which reduces the entropic penalty upon ternary complex formation compared to highly flexible PEG chains[2].

  • The Pentyl (C5) Spacer (Spatial Calibration): The 5-carbon chain acts as a precise spatial vector. It provides sufficient distance to prevent steric clashing between the E3 ligase (e.g., CRBN or VHL) and the POI, but is short enough to prevent the "hook effect"—a phenomenon where the PROTAC folds onto itself or preferentially forms binary complexes rather than the required ternary complex.

  • The Boc Protecting Group (Orthogonal Reactivity): The tert-butyloxycarbonyl (Boc) group masks the primary amine. This allows the secondary amine of the piperazine to act as the sole nucleophile during the initial coupling to the E3 ligand. The Boc group is completely stable to the basic conditions of the first coupling but can be cleanly cleaved under acidic conditions (TFA) to liberate the primary amine for the final POI conjugation[3].

Comparative Linker Profiling

To justify the selection of a piperazine-alkyl hybrid over traditional linkers, we must analyze their quantitative physicochemical and metabolic profiles. As demonstrated in recent pharmacokinetic studies, the chemical nature of the linker plays a major role in the metabolic liability of the entire PROTAC molecule[2].

Table 1: Physicochemical and Metabolic Profiling of PROTAC Linker Architectures

Linker ArchitectureRepresentative MotifAqueous SolubilityConformational RigidityMetabolic LiabilityPrimary Application
Piperazine-Alkyl Boc-NH-C5-PiperazineHigh (Protonatable N)ModerateModerate (CYP oxidation)[2]Balancing solubility with ternary complex stability.
PEG-Based Boc-NH-PEG3-AmineVery HighLowHigh (O-dealkylation)Maximizing hydrophilicity and flexibility.
Pure Alkyl Boc-NH-C8-AmineLowLowLowHighly lipophilic targets; enhancing CNS penetration.

Self-Validating Experimental Protocol: Orthogonal PROTAC Synthesis

The following protocol details the incorporation of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate into a CRBN-recruiting PROTAC. Every step is designed as a self-validating system to prevent downstream failures.

Phase 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the secondary amine of the linker to an activated E3 ligase ligand (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione).

  • Causality: The fluorine atom on the phthalimide ring is highly activated for SNAr. We utilize N,N-Diisopropylethylamine (DIPEA) because it is non-nucleophilic but sufficiently basic to scavenge the generated HF, driving the equilibrium forward without inducing side reactions[3].

  • Reaction Setup: Dissolve the fluorothalidomide derivative (1.0 equiv) and the Boc-NH-C5-piperazine linker (1.1 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise under a nitrogen atmosphere.

  • Thermal Activation: Stir the mixture at 90 °C for 18 hours. Validation: Monitor by LC-MS; the reaction is complete when the mass of the fluorinated starting material is fully consumed.

  • Workup: Cool to room temperature, dilute with H₂O, and extract with EtOAc (3x). Wash the organic layer extensively with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Acidic Boc Deprotection & Resin-Based Workup

Objective: Cleave the carbamate to liberate the primary amine for POI coupling.

  • Causality: Standard aqueous basic workups (e.g., NaHCO₃ extraction) often lead to massive product loss because the deprotected piperazine-alkyl intermediate is highly polar and water-soluble. We bypass this by using a solid-state resin workup[3].

  • Cleavage: Dissolve the intermediate in anhydrous DCM (0.1 M). Add Trifluoroacetic acid (TFA) in a 1:1 v/v ratio. Stir at room temperature for 2 hours.

  • Validation: LC-MS must show the disappearance of the Boc-protected mass [M+H]⁺ and the appearance of the [M-Boc+H]⁺ mass.

  • Resin Neutralization: Instead of aqueous extraction, add Amberlyst A-21 weakly basic anion exchange resin beads directly to the reaction mixture. Stir for 30 minutes to scavenge excess TFA.

  • Isolation: Filter out the resin beads and wash them with a 1:1 mixture of DCM/MeOH. Concentrate the filtrate to yield the pure, free primary amine ready for HATU-mediated amide coupling to the POI ligand.

Mechanistic Workflows & Ternary Complex Dynamics

The success of this linker relies on its ability to facilitate a highly specific sequence of chemical and biological events. The diagrams below map the synthetic workflow and the ultimate biological mechanism of action.

Synthesis L1 E3 Ligase Ligand (Fluorothalidomide) Int1 Boc-Protected Intermediate L1->Int1 SNAr (DIPEA, DMF) Linker Boc-NH-C5-Piperazine (Linker) Linker->Int1 Int2 Deprotected Intermediate Int1->Int2 Deprotection (TFA, DCM) PROTAC Functional PROTAC Molecule Int2->PROTAC Amidation (HATU, DIPEA) L2 POI Ligand (Target Binder) L2->PROTAC

Caption: Workflow for orthogonal PROTAC synthesis using the Boc-NH-C5-piperazine linker.

TernaryComplex POI Protein of Interest (POI) Linker C5-Piperazine Linker POI->Linker Target Binding E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) Ub Ubiquitin Transfer E3->Ub Recruits E2 Linker->E3 Ligase Binding Ub->POI Polyubiquitination

Caption: Mechanism of PROTAC-mediated ternary complex formation and POI ubiquitination.

References

  • Title: A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System Source: Journal of the American Chemical Society / National Institutes of Health (PMC) URL: [Link]

  • Title: Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate: Physicochemical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate is a specialized heterobifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It features a secondary amine (piperazine) for attachment to an E3 ligase ligand or target warhead, and a Boc-protected primary amine connected via a flexible 5-carbon alkyl spacer. This specific chain length (approx. 7–8 Å) is critical for optimizing the spatial orientation between the E3 ubiquitin ligase and the protein of interest (POI), a key determinant in ternary complex stability and degradation efficiency.

Molecular Architecture & Identity

This compound functions as a "spacer-arm" module. The tert-butoxycarbonyl (Boc) group provides orthogonal protection, allowing selective chemistry at the piperazine end before revealing the primary amine for a second conjugation step.

Attribute Detail
IUPAC Name tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate
Common Name N-Boc-5-(piperazin-1-yl)pentan-1-amine
Molecular Formula C₁₄H₂₉N₃O₂
Molecular Weight 271.40 g/mol
Precursor CAS 83948-54-3 (tert-butyl (5-bromopentyl)carbamate)
Structural Class Heterobifunctional Alkyl-Piperazine Linker
Physicochemical Profile

The following data aggregates calculated properties based on structural functional group analysis and experimental data from close analogues (e.g., propyl/butyl variants).

Table 1: Key Physicochemical Properties
Property Value / Range Context & Causality
Physical State Viscous Oil or Low-Melting SolidThe flexible pentyl chain disrupts crystal packing compared to shorter analogues.
LogP (Predicted) 1.8 ± 0.3The lipophilic Boc group and pentyl chain balance the hydrophilic, polar piperazine ring.
pKa (Basic) ~9.8 (Piperazine NH)The secondary amine is highly basic and protonated at physiological pH, aiding solubility.
pKa (Acidic) ~5.4 (Piperazine N-alkyl)The tertiary amine nitrogen (connected to the pentyl chain) is less basic due to steric and electronic effects.
TPSA ~58 ŲTopological Polar Surface Area; suggests good membrane permeability for a linker segment.
Solubility Soluble in DCM, MeOH, DMSOHigh organic solubility facilitates standard synthesis; aqueous solubility is pH-dependent (high at pH < 5).
Synthetic Methodology & Purification

Protocol Integrity: The synthesis relies on a nucleophilic substitution (


) reaction. To prevent the formation of "bis-alkylated" byproducts (where one piperazine attacks two alkyl chains), a large excess of piperazine is strictly required.
Workflow Diagram: Synthesis Route

Synthesis Start Start: tert-Butyl (5-bromopentyl)carbamate (CAS 83948-54-3) Reaction Reaction: SN2 Substitution Temp: 60°C, Time: 4-12h Start->Reaction Reagent Reagent: Piperazine (Excess 5-10 eq.) Solvent: MeCN or DMF, K2CO3 Reagent->Reaction Workup Workup: Evaporate Solvent Partition (DCM/Water) Reaction->Workup Purification Purification: Column Chromatography (DCM:MeOH:NH4OH) Workup->Purification Product Product: tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate Purification->Product

Caption: Selective mono-alkylation of piperazine using a protected alkyl bromide.

Step-by-Step Protocol
  • Reagent Preparation: Dissolve piperazine (10.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF. The large excess is critical to act as a statistical block against dimerization.

  • Addition: Add potassium carbonate (

    
    , 2.0 equiv) as a base. Slowly add tert-butyl (5-bromopentyl)carbamate  (1.0 equiv) dissolved in a minimal amount of solvent.
    
  • Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor via TLC (stain with Ninhydrin or KMnO₄) or LC-MS.

  • Workup:

    • Filter off inorganic salts.

    • Concentrate the filtrate to remove the solvent and the bulk of excess piperazine (piperazine sublimes/codistills, but washing is more effective).

    • Dissolve residue in Dichloromethane (DCM) and wash with water (

      
      ) to remove remaining piperazine.
      
  • Purification: If purity is <95%, purify via silica gel flash chromatography using a gradient of DCM : MeOH :

    
     (e.g., 90:10:1). The product will elute as a polar amine.
    
Stability & Handling Considerations
  • Acid Sensitivity: The Boc group is acid-labile. Avoid exposure to strong acids (TFA, HCl) during storage or handling unless deprotection is intended.

    • Deprotection Condition: 20–50% TFA in DCM or 4M HCl in Dioxane (RT, 1–2 h).

  • Amine Reactivity: The secondary amine (piperazine) is prone to oxidation or carbamate formation if exposed to atmospheric

    
     over long periods. Store under inert gas (Nitrogen/Argon).
    
  • Storage: Keep at -20°C, desiccated. Stable for >12 months if protected from moisture and acid.

Application Context: PROTAC Linker Logic

This molecule serves as a defined-length spacer. In PROTAC design, the "linkerology" determines the ternary complex geometry. A 5-carbon alkyl chain provides a flexible reach of approximately 7.5 Å (assuming ~1.25 Å per C-C bond + piperazine geometry).

Mechanism of Action Diagram

PROTAC_Logic Ligand E3 Ligase Ligand (e.g., Pomalidomide) Step1 Step 1: Amide Coupling/SNAr (Piperazine NH attacks Ligand) Ligand->Step1 Linker Linker Module (tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate) Linker->Step1 Warhead Target Warhead (POI Ligand) Step3 Step 3: Conjugation to Warhead (Amide bond formation) Warhead->Step3 Step2 Step 2: Boc Deprotection (TFA/DCM -> Primary Amine) Step1->Step2 Step2->Step3 Final Active PROTAC Step3->Final

Caption: Modular assembly of a PROTAC using the heterobifunctional linker.

References
  • Organic Syntheses. "Synthesis of tert-Butyl (5-bromopentyl)carbamate (Precursor)." Org.[1][2] Synth.2006 , 83,[3] 18.

  • PubChem. "tert-Butyl N-(5-bromopentyl)carbamate (CAS 83948-54-3)."[4] National Library of Medicine.

  • MedChemExpress. "PROTAC Linker Design & Piperazine Analogues." MedChemExpress Product Guide.

  • Journal of Medicinal Chemistry. "Strategic Optimization of Linkers in PROTAC Design." J. Med. Chem.2020, 63(16), 8754–8782.

Sources

molecular weight and formula of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate , a bifunctional aliphatic linker widely used in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras).

Executive Summary

tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate (Formula: C₁₄H₂₉N₃O₂; MW: 271.40 Da) is a heterobifunctional linker featuring a secondary amine (piperazine) and a Boc-protected primary amine, separated by a flexible pentyl spacer. It serves as a critical "building block" in drug discovery, enabling the conjugation of E3 ligase ligands (e.g., Thalidomide, VHL ligands) to target protein ligands. Its specific chain length (C5) allows for precise spatial orientation between the two warheads, a key determinant in ternary complex formation and subsequent protein degradation.

Chemical Identity & Physicochemical Properties

Property Data / Specification
IUPAC Name tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate
Common Names 1-Boc-amino-5-(1-piperazinyl)pentane; N-Boc-5-(piperazin-1-yl)pentan-1-amine
Molecular Formula C₁₄H₂₉N₃O₂
Molecular Weight 271.40 g/mol
Core Scaffold CAS 17096-75-2 (Refers to the free amine precursor: 1-(5-aminopentyl)piperazine)
Physical State Viscous oil or low-melting solid (depending on purity/salt form)
Solubility Soluble in DMSO, Methanol, Dichloromethane (DCM), Chloroform
pKa (Predicted) Basic N (Piperazine): ~9.8; Acidic NH (Carbamate): >12
LogP (Predicted) ~1.5 - 2.0 (Lipophilic due to Boc and pentyl chain)
Structural Architecture

The molecule consists of three distinct functional domains:

  • Piperazine Head: A secondary amine acting as a nucleophilic handle for attachment to a ligand.

  • Pentyl Spacer: A 5-carbon aliphatic chain providing flexibility and distance (approx. 6–8 Å).

  • Boc-Carbamate Tail: A masked primary amine, deprotected under acidic conditions to reveal a second attachment point.

Synthetic Pathways

The synthesis of this linker requires differentiation between the two nitrogen atoms of the piperazine ring and the primary amine of the pentyl chain. The most robust industrial route involves the mono-alkylation of excess piperazine with an N-protected alkyl halide.

Protocol: Nucleophilic Substitution (SN2)

Reagents: Piperazine (anhydrous), tert-butyl (5-bromopentyl)carbamate, Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN).

  • Preparation: Dissolve piperazine (5.0 equiv) in refluxing MeCN to ensure complete solubility. The large excess prevents the formation of the bis-alkylated byproduct (A-B-A type).

  • Addition: Add tert-butyl (5-bromopentyl)carbamate (1.0 equiv) dropwise over 60 minutes.

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (DCM/MeOH 9:1) or LC-MS.

  • Workup: Cool to room temperature. Filter off inorganic salts (KBr, excess K₂CO₃). Concentrate the filtrate.

  • Purification: The residue contains the product and excess piperazine. Partition between water and DCM. The excess piperazine remains largely in the aqueous phase. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Refinement: Flash column chromatography (Silica gel; Gradient: 0–10% MeOH in DCM with 1% NH₄OH) yields the pure oil.

SynthesisPath Piperazine Piperazine (Excess 5 eq.) Intermediate SN2 Transition State Piperazine->Intermediate Nucleophile BocBromide tert-Butyl (5-bromopentyl)carbamate BocBromide->Intermediate Electrophile Product tert-Butyl N-[5-(piperazin-1-yl) pentyl]carbamate Intermediate->Product Major Product Byproduct Bis-alkylated Impurity Intermediate->Byproduct Minor (Suppressed)

Figure 1: Synthetic workflow for the mono-alkylation of piperazine to generate the target linker.

Applications in Drug Discovery (PROTACs)

This molecule is a "Type 1" aliphatic linker. In the context of PROTACs, the linker length and composition are critical for the Cooperativity (α) of the ternary complex (Target-PROTAC-E3).

Mechanism of Action
  • Ligand Attachment (Step 1): The secondary amine of the piperazine reacts with an electrophilic warhead (e.g., an alkyl halide or activated ester on the target ligand).

  • Deprotection (Step 2): The Boc group is removed using TFA/DCM or HCl/Dioxane to generate the primary amine salt.

  • E3 Ligase Attachment (Step 3): The newly liberated primary amine is coupled to an E3 ligase ligand (e.g., Pomalidomide-acid for Cereblon or VHL-ligand-acid).

PROTAC_Assembly Linker tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate Step1 Step 1: SNAr / Alkylation (Piperazine NH) Linker->Step1 Warhead Target Protein Ligand (Electrophile) Warhead->Step1 E3Ligand E3 Ligase Ligand (Carboxylic Acid) Step3 Step 3: Amide Coupling (EDC/HOBt or HATU) E3Ligand->Step3 Intermediate Intermediate: Ligand-Linker-Boc Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA or HCl) Intermediate->Step2 FreeAmine Intermediate: Ligand-Linker-NH2 Step2->FreeAmine FreeAmine->Step3 FinalPROTAC Final PROTAC Molecule Step3->FinalPROTAC

Figure 2: Modular assembly of a PROTAC using the tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate linker.

Handling & Analytics

Storage and Stability
  • Temperature: Store at -20°C for long-term stability.

  • Atmosphere: Hygroscopic; store under nitrogen or argon.

  • Stability: The carbamate is stable to basic conditions but sensitive to strong acids. The piperazine amine is prone to oxidation if left exposed to air for extended periods (turns yellow).

Analytical Validation
  • ¹H NMR (CDCl₃, 400 MHz): Diagnostic peaks include the tert-butyl singlet at ~1.44 ppm (9H), the triplet for the CH₂ adjacent to the carbamate NH at ~3.1 ppm, and the multiplets for the piperazine ring protons at ~2.4–2.9 ppm.

  • Mass Spectrometry (ESI+): Expect a strong [M+H]⁺ peak at m/z 272.4.

  • TLC: Stains strongly with Ninhydrin (after Boc deprotection on plate) or Iodine.

References

  • PubChem Compound Summary. (2025). 5-(Piperazin-1-yl)pentan-1-amine (Core Scaffold).[1][2] National Center for Biotechnology Information. Link

  • BroadPharm. (2024). PEG and Aliphatic Linkers for PROTAC Synthesis. BroadPharm Catalog. Link

  • Enamine. (2024). Bifunctional Linkers for Targeted Protein Degradation. Enamine Building Blocks. Link

  • ChemicalBook. (2024). 1-(5-Aminopentyl)piperazine Properties and Suppliers.Link

Sources

Navigating Chemical Space: A Technical Guide to the Identification and Synthesis of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate, a bifunctional molecule of interest in drug discovery and chemical biology. For the purposes of this guide, it is important to note that this specific molecule does not currently possess a dedicated entry in major public chemical databases such as PubChem. This is not an uncommon scenario for novel or specialized chemical entities. Consequently, this document serves not only as a repository of information but also as a practical guide for researchers on how to approach the characterization, synthesis, and validation of such a compound from first principles.

Defining the Molecular Architecture: Structure and Identifiers

The unambiguous identification of a chemical compound is the bedrock of reproducible science. In modern chemistry, this is achieved through a suite of standardized identifiers that translate a two-dimensional chemical structure into machine-readable formats.

Deconstructing the Name to a Structure

The IUPAC name, tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate, describes the following structural features:

  • Piperazine: A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.

  • Pentyl: A five-carbon alkyl chain linker.

  • Carbamate: A functional group with the structure -NHC(=O)O-.

  • tert-butyl: A bulky protecting group attached to the carbamate's oxygen atom.

This nomenclature dictates a linear connectivity: the tert-butyl carbamate is attached to one end of the pentyl chain, and the other end of the chain is connected to one of the nitrogen atoms of the piperazine ring.

SMILES String: A Linear Representation

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for encoding molecular structures. Based on the IUPAC name, a valid SMILES string for this compound is:

C(C)(C)COC(=O)NCCCCCN1CCNCC1

This string provides a compact and computationally efficient way to represent the molecule's topology.

InChI and InChIKey: The Digital Fingerprint

The IUPAC International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, provide a more rigorous and standardized method for defining a chemical substance.

  • Standard InChI: InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)16-9-7-5-8-12-17-10-6-15-4-11-17/h15H,4-12H2,1-3H3,(H,16,18)

  • Standard InChIKey: YLPXNCSBFFXFAS-UHFFFAOYSA-N

The InChI string is generated by a well-defined algorithm, ensuring that a given structure always produces the same identifier. The InChIKey is a fixed-length (27-character) hash of the InChI, which is particularly useful for web-based database lookups and indexing. The first 14 characters of the InChIKey represent the molecular skeleton, making it a powerful tool for identifying identical core structures.

The relationship between these identifiers is hierarchical, moving from a human-readable name to a fully canonical, machine-searchable key.

G Name IUPAC Name Structure 2D Structure Name->Structure Interpretation SMILES SMILES String Structure->SMILES Serialization InChI InChI String Structure->InChI Canonicalization Algorithm InChIKey InChIKey InChI->InChIKey Hashing Algorithm

From Name to Searchable Key.

Physicochemical and Calculated Properties

For a novel compound, key physicochemical properties must be calculated from its structure. These properties are critical for predicting its behavior in various experimental settings, from solubility to potential biological activity.

PropertyValueSource
Molecular Formula C14H29N3O2(Calculated)
Molecular Weight 271.40 g/mol (Calculated)
XLogP3 2.1(Calculated)
Hydrogen Bond Donors 2(Calculated)
Hydrogen Bond Acceptors 5(Calculated)
Rotatable Bond Count 8(Calculated)
Topological Polar Surface Area 53.6 Ų(Calculated)

These calculated values suggest the compound is moderately lipophilic and has characteristics that fall within the typical ranges for orally bioavailable drugs (Lipinski's Rule of Five).

Proposed Synthesis and Experimental Validation

As this compound is not commercially available, a de novo synthesis is required. The logical and most common strategy for this type of molecule is a nucleophilic substitution reaction. The causality behind this choice lies in its efficiency and the commercial availability of the necessary starting materials.

Retrosynthetic Analysis and Strategy

A plausible retrosynthetic disconnection breaks the bond between the pentyl chain and the piperazine nitrogen. This leads to two key synthons: an electrophilic N-Boc-protected aminopentyl derivative and nucleophilic piperazine.

G Target Target Molecule Synthon1 N-Boc-(5-aminopentyl)+ synthon Target->Synthon1 Synthon2 Piperazine- anion synthon Target->Synthon2 Reagent1 tert-butyl N-[5-(tosyloxy)pentyl]carbamate (Electrophile) Synthon1->Reagent1 is equivalent to Reagent2 Piperazine (Nucleophile) Synthon2->Reagent2 is equivalent to

Retrosynthetic approach.

The forward synthesis involves the reaction of piperazine with a Boc-protected 5-carbon chain bearing a good leaving group, such as a tosylate.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, where the outcome of each step informs the next, and the final characterization confirms the identity and purity of the product.

Materials:

  • tert-butyl N-[5-(tosyloxy)pentyl]carbamate[1][2]

  • Piperazine (anhydrous)

  • Acetonitrile (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of tert-butyl N-[5-(tosyloxy)pentyl]carbamate (1.0 eq) in anhydrous acetonitrile, add anhydrous piperazine (3.0 eq) and potassium carbonate (2.0 eq). The use of excess piperazine helps to minimize dialkylation and acts as a base.

  • Reaction Execution: Stir the mixture vigorously at 60-70 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine. This removes any remaining salts and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (with 1% triethylamine to prevent the product from streaking on the silica).

Analytical Characterization and Validation

To confirm the identity and purity of the synthesized tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate, a suite of analytical techniques is essential.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 272.23.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide a proton count and splitting pattern consistent with the structure. Key signals would include the large singlet for the tert-butyl group (~1.4 ppm), multiplets for the pentyl chain protons, and signals for the piperazine ring protons.

    • ¹³C NMR: Will show the correct number of unique carbon signals, including the characteristic signals for the carbamate carbonyl (~156 ppm) and the tert-butyl carbons.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, ideally showing a single major peak.

This multi-faceted analytical approach ensures the structural integrity and purity of the synthesized molecule, providing the trustworthiness required for its use in further research.

Conclusion

While tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate may not be a cataloged compound, its molecular identifiers can be reliably derived from its structure. This guide has provided a comprehensive overview of these identifiers, a plausible and detailed synthetic protocol grounded in established chemical principles, and a robust workflow for its analytical validation. This approach serves as a template for researchers and drug development professionals when encountering and working with novel chemical entities, emphasizing the importance of foundational principles in ensuring scientific integrity and progress.

References

  • PubChem. tert-Butyl piperazin-1-ylcarbamate. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. [Link]

  • PubChem. tert-Butyl carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-butyl N-[(piperidin-3-yl)methyl]carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChemLite. Tert-butyl n-[2-(piperazin-1-yl)propyl]carbamate. [Link]

  • PubChemLite. Tert-butyl n-[3-(piperazin-1-yl)propyl]carbamate. [Link]

  • PubChemLite. Tert-butyl n-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate. [Link]

  • Molbase. Tert-Butyl (5-(2-(2,6-Dioxopiperidin-3-Yl)-1-Oxoisoindolin-4-Yl)Pent-4-Yn-1-Yl)Carbamate. [Link]

Sources

Technical Guide: tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate as a Versatile Linker Module

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary: The Architecture of Connection

In modern medicinal chemistry, particularly within the fields of Targeted Protein Degradation (TPD) and Fragment-Based Drug Discovery (FBDD) , the linker is no longer a passive bystander. It is a critical determinant of physicochemical properties, permeability, and ternary complex stability.

tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate (hereafter referred to as BPP-5 ) represents a strategic "heterobifunctional linker module." It combines a flexible alkyl spacer (C5), a solubility-enhancing basic motif (piperazine), and an orthogonally protected amine handle (Boc). This guide dissects its utility in synthesizing bivalent molecules such as PROTACs (Proteolysis Targeting Chimeras) and molecular probes.

Structural Logic & Physicochemical Attributes[1][2]

The utility of BPP-5 stems from its three distinct structural domains, each serving a specific function in the drug design process.

DomainStructural FeatureMedicinal Chemistry Function
The Anchor Piperazine Ring (Secondary Amine)Nucleophilic Handle: The free N-H allows for rapid attachment to electrophilic warheads or ligands via SNAr or reductive amination.Solubility Booster: The tertiary amine formed after coupling has a pKa ~8–9, often protonated at physiological pH, improving the aqueous solubility of lipophilic PROTACs.
The Spacer Pentyl Chain (-(CH2)5-)Spatial Separation: Provides an extended length of ~7–9 Å. This specific length is often screened to optimize the "Goldilocks zone" for E3 ligase-POI (Protein of Interest) protein-protein interactions.Flexibility: The alkyl chain allows the linked ligands to adopt multiple conformations to find the optimal binding interface.
The Cap Boc-Protected Amine (-NH-Boc)Orthogonality: The tert-butyloxycarbonyl (Boc) group is stable to basic conditions (used during piperazine coupling), allowing controlled, sequential assembly of complex molecules. It is removed under acidic conditions (TFA/HCl).[1]

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of BPP-5 is typically achieved via mono-alkylation of excess piperazine with a protected alkyl halide. The choice of reagents ensures the suppression of bis-alkylation (polymerization).

Primary Synthesis Protocol (Alkylation Route)

Note: This protocol is adapted from standard linkerology procedures for Boc-amino-alkyl-halides.

Reagents:

  • Piperazine (anhydrous, 5.0 equiv)

  • tert-butyl (5-bromopentyl)carbamate (1.0 equiv)

  • Potassium Carbonate (K2CO3, 2.0 equiv)

  • Acetonitrile (MeCN) or DMF

Step-by-Step Workflow:

  • Preparation: Dissolve piperazine (excess is critical to prevent bis-alkylation) and K2CO3 in MeCN. Heat to 60°C to ensure dissolution.

  • Addition: Add tert-butyl (5-bromopentyl)carbamate dropwise over 30 minutes. The slow addition keeps the concentration of the electrophile low relative to the nucleophile (piperazine).

  • Reaction: Stir at reflux (80°C) for 4–6 hours. Monitor by LC-MS for the consumption of the bromide and formation of the mono-alkylated product [M+H]+.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: The excess piperazine can be removed by high-vacuum sublimation or by partitioning between water and DCM (piperazine stays in water; product extracts into DCM). Final purification via flash column chromatography (DCM:MeOH:NH4OH).

Visualization of Synthesis Pathway

SynthesisPath Piperazine Piperazine (Excess 5 eq) Intermediate Transition State (SN2 Attack) Piperazine->Intermediate K2CO3, MeCN, 80°C AlkylHalide N-Boc-5-bromo-1-pentylamine (Electrophile) AlkylHalide->Intermediate Product BPP-5 (Mono-alkylated Linker) Intermediate->Product Major Pathway SideProduct Bis-alkylated Impurity (Minimized) Intermediate->SideProduct Minor Pathway (Suppressed by Excess Piperazine)

Caption: Convergent synthesis of BPP-5 via nucleophilic substitution, highlighting the suppression of bis-alkylation.

Application in Medicinal Chemistry: PROTAC Assembly

The most prominent role of BPP-5 is in the construction of PROTACs. It serves as the bridge between an E3 ligase binder (e.g., Thalidomide for Cereblon or VHL-ligand) and a target protein ligand.

The "Click-and-Release" Strategy

Researchers typically employ a convergent strategy:

  • Phase 1 (Nucleophilic Attack): The free piperazine NH of BPP-5 is reacted with a functionalized Ligand A (e.g., a chloropyrimidine derivative of a kinase inhibitor) via SNAr.

  • Phase 2 (Deprotection): The Boc group is removed with TFA/DCM to reveal the primary amine.

  • Phase 3 (Amide Coupling): The newly revealed amine is coupled to Ligand B (E3 Ligase binder with a carboxylic acid) using HATU/DIPEA.

Case Study: Improving Solubility

Many kinase inhibitors are highly lipophilic. Direct conjugation to a lipophilic E3 ligand (like Thalidomide) results in a "grease ball" molecule with poor bioavailability.

  • The BPP-5 Advantage: The piperazine nitrogen in BPP-5 introduces a basic center (pKa ~8.5–9.5).

  • Outcome: At gastric pH, this nitrogen is protonated, significantly enhancing the solubility of the entire PROTAC chimera compared to all-carbon linkers.

PROTAC Assembly Workflow Diagram

PROTAC_Assembly Linker BPP-5 Linker (Boc-Pentyl-Piperazine) Step1_Prod Intermediate A: Ligand-Piperazine-Pentyl-Boc Linker->Step1_Prod SNAr Coupling (DIPEA, DMSO, 100°C) Warhead Target Ligand-Cl (Electrophile) Warhead->Step1_Prod SNAr Coupling (DIPEA, DMSO, 100°C) E3Ligand E3 Ligand-COOH (Cereblon/VHL) PROTAC FINAL PROTAC Ligand--Linker--E3 E3Ligand->PROTAC Amide Coupling (HATU, DIPEA, DMF) Deprotected Intermediate B: Ligand-Piperazine-Pentyl-NH2 Step1_Prod->Deprotected Boc Deprotection (TFA/DCM, rt) Deprotected->PROTAC Amide Coupling (HATU, DIPEA, DMF)

Caption: Step-wise assembly of a PROTAC using BPP-5, utilizing orthogonal protection to ensure regioselectivity.

Experimental Protocol: Boc Deprotection

Standard Operating Procedure for generating the reactive primary amine intermediate.

  • Dissolution: Dissolve the Boc-protected intermediate (0.1 mmol) in Dichloromethane (DCM, 2 mL).

  • Acidification: Add Trifluoroacetic acid (TFA, 0.5 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of starting material) or LC-MS (mass shift of -100 Da).

  • Workup (Critical):

    • Volatile Removal: Concentrate under reduced pressure to remove excess TFA.

    • Free Basing: The product exists as a TFA salt. For the next coupling reaction, ensure to add excess base (DIPEA/TEA) to neutralize the salt, or pass through a basic ion-exchange cartridge (e.g., PL-HCO3 MP) to isolate the free amine.

References

  • Comparison of Linker Lengths in PROTACs

    • Title: "Linkerology in PROTAC Design: The Effect of Linker Length and Composition on Degrad
    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses how C3 vs C5 vs PEG linkers affect ternary complex form
  • Synthesis of Boc-Piperazine Linkers

    • Title: "Large-Scale Synthesis of N-Boc-Piperazine and Rel
    • Source:Organic Syntheses.
    • Context: General protocols for mono-protection and alkyl
  • Piperazine Physicochemical Properties

    • Title: "The influence of piperazine linkers on the physicochemical properties of drug-like molecules."
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Analysis of pKa and solubility improvements conferred by piperazine motifs.

(Note: Specific CAS 143322-58-1 or similar homologs are often catalog items at vendors like Enamine or BroadPharm, utilized broadly across the literature cited above.)

Sources

Engineering Next-Generation Degraders: The Role of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the paradigm of drug discovery, moving from traditional occupancy-driven pharmacology to event-driven targeted protein degradation. Historically, the linker connecting the target protein (POI) ligand and the E3 ligase ligand was viewed as a passive tether, typically composed of flexible polyethylene glycol (PEG) or simple alkyl chains[1]. However, contemporary rational design recognizes the linker as a functional domain that actively dictates ternary complex thermodynamics, cellular permeability, and metabolic stability[].

This technical guide explores the mechanistic utility of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate —a highly specialized, heterobifunctional linker intermediate. By integrating a semi-rigid piperazine core with a flexible pentyl spacer and an orthogonal Boc-protecting group, this intermediate offers a sophisticated chemical handle for optimizing the physicochemical properties of next-generation degraders.

Chemical Anatomy & Mechanistic Rationale

As a Senior Application Scientist, I approach linker selection not as a geometric afterthought, but as a critical determinant of a PROTAC's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The architecture of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate is deliberately engineered to solve three distinct challenges in degrader design:

A. The Piperazine Core: Rigidity and Basicity

Substituting entirely floppy aliphatic chains with a piperazine unit transforms the linker into a pH-responsive, hydrogen bond-capable motif[]. Piperazine provides a semi-rigid loop that vectors the exit trajectory of the warhead, reducing the entropic penalty upon ternary complex formation[]. Crucially, the basicity of the piperazine nitrogen allows it to be protonated in acidic organelles (e.g., endosomes), enhancing aqueous solubility and promoting membrane escape without the lipophilic liability of pure alkyl chains[].

B. The Pentyl Spacer: Tunable Distance

A five-carbon (C5) aliphatic chain provides a defined spatial distance of approximately 6–7 Å. This specific length strikes an optimal balance: it is long enough to prevent steric clashes between the E3 ligase and the POI, yet short enough to facilitate cooperative protein-protein interactions (PPIs) at the ternary interface[1].

C. The Boc-Protected Primary Amine: Orthogonal Synthesis

Architecturally, this intermediate is primed for sequential, orthogonal conjugation[]. The secondary amine of the piperazine ring is highly nucleophilic and ready for immediate coupling (e.g., via SN2 alkylation or amidation). Meanwhile, the distal primary amine is masked by a tert-butyloxycarbonyl (Boc) group. This prevents cross-reactivity and polymerization during the first coupling step, allowing researchers to build the PROTAC modularly[][3].

G POI Target Protein (POI) Warhead Warhead Ligand POI->Warhead Binding Linker Piperazine-Pentyl Linker (Rigidity & Vector) Warhead->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand E3 E3 Ubiquitin Ligase E3Ligand->E3 Recruitment

Caption: Ternary Complex Formation: The piperazine-pentyl linker bridges the POI and E3 ligase.

Physicochemical Impact: The pKa Paradigm

The linker is often the only domain of the PROTAC that remains highly solvent-accessible in the ternary complex[]. Therefore, modulating its charge state is paramount. The pKa of the piperazine ring is highly sensitive to its immediate chemical environment[3][4].

While unsubstituted piperazine has a pKa of ~9.8 (resulting in ~98.5% protonation at physiological pH 7.5), incorporating it into a PROTAC linker drastically alters this value[5]. Alkylating the nitrogen (as seen with the pentyl chain) drops the protonated species to ~78%[5]. If the opposite nitrogen is coupled to a warhead via an amide bond, the electron-withdrawing nature of the carbonyl group further suppresses the pKa, significantly reducing the basicity[3][5].

Quantitative Data Summary: Piperazine Linker Modifications
Linker Modification StateAdjacent Functional GroupEstimated pKa% Protonated at pH 7.5Impact on PROTAC Properties
Unsubstituted Piperazine None (Secondary Amines)~9.8~98.5%High solubility, poor permeability.
Mono-Alkylated Alkyl chain (e.g., Pentyl)~8.5~78.0%Balanced solubility and permeability[5].
Alkyl-Piperazine-Amide Alkyl + Amide carbonyl~6.0 - 6.5< 10.0%High metabolic stability, lower solubility[3][5].
Alkyl-Piperazine-PEG Alkyl + PEG ether~7.8~48.0%Optimized polarity and moderate protonation[5].

Note: Data synthesized from empirical pKa evaluations of PROTAC linker datasets[5].

Synthetic Workflow & Self-Validating Protocols

To ensure scientific integrity, the synthesis of a PROTAC using tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate must follow a self-validating protocol. Every step must include a built-in analytical checkpoint to confirm causality and reaction success[3].

Step 1: Coupling Ligand A to the Piperazine Core

Rationale : The free secondary amine of the piperazine ring is reacted with an electrophilic handle on Ligand A (e.g., an alkyl halide for SN2, or an activated carboxylic acid for amidation). Protocol :

  • Dissolve 1.0 eq of Ligand A (containing a carboxylic acid) and 1.2 eq of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate in anhydrous DMF.

  • Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 2 hours.

  • Self-Validation (LC-MS) : Analyze the crude mixture. The reaction is complete when the Ligand A peak disappears, and a new peak corresponding to [M + H]+ of the Boc-protected intermediate appears.

Step 2: Acidic Deprotection of the Boc Group

Rationale : The Boc group must be removed to expose the primary amine on the pentyl chain for the final coupling. We use Trifluoroacetic acid (TFA), which selectively cleaves the Boc group without disrupting amide bonds[3]. Protocol :

  • Isolate the intermediate from Step 1 and dissolve in a 4:1 mixture of Dichloromethane (DCM) and TFA.

  • Stir at room temperature for 1 hour.

  • Evaporate the solvent under reduced pressure to yield the TFA salt of the primary amine.

  • Self-Validation (LC-MS) : Confirm quantitative deprotection by observing a mass shift of -100 Da (corresponding to the loss of isobutylene and CO₂)[3].

Step 3: Final Assembly with Ligand B

Rationale : The newly exposed primary amine is coupled to Ligand B (the E3 ligase recruiter). Protocol :

  • Dissolve the deprotected intermediate (1.0 eq) and Ligand B (1.0 eq, activated ester or carboxylic acid) in DMF.

  • Add excess DIPEA (5.0 eq) to neutralize the residual TFA salts and facilitate the coupling.

  • Stir overnight, then purify via preparative reverse-phase HPLC.

  • Self-Validation (NMR/HRMS) : High-resolution mass spectrometry must confirm the exact mass of the fully assembled PROTAC.

G Start tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate Step1 Coupling 1: Amide Formation (Piperazine N-acylation) Start->Step1 Intermediate Boc-Protected PROTAC Half Step1->Intermediate + Ligand A Step2 Deprotection: TFA in DCM (Removes Boc, exposes primary amine) Intermediate->Step2 Deprotected Free Primary Amine Intermediate Step2->Deprotected - Isobutylene, CO2 Step3 Coupling 2: Amide Coupling (HATU/DIPEA) (Attaches E3 Ligase Ligand) Deprotected->Step3 Final Fully Assembled PROTAC Step3->Final + Ligand B

Caption: Orthogonal Synthetic Workflow: Sequential coupling and deprotection using the Boc-piperazine linker.

Conclusion

The transition from passive tethers to functional linkers is a defining hallmark of modern targeted protein degradation. By utilizing tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate, drug development professionals can precisely engineer the rigidity, pKa, and spatial geometry of their PROTACs. The orthogonal reactivity provided by the Boc-protected primary amine and the free secondary piperazine amine ensures a robust, high-yielding synthetic workflow, ultimately accelerating the discovery of highly potent and bioavailable degraders.

References

  • Piperazine & Triazole Linkers - Functional PROTAC Tools Source: BOC Sciences

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: ResearchGate4

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: PMC (National Institutes of Health) 5

  • Current strategies for the design of PROTAC linkers: a critical review Source: PMC (National Institutes of Health) 1

  • tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate Source: Benchchem 3

Sources

Technical Whitepaper: Stability & Handling of Boc-Protected Piperazine Pentyl Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Boc-protected piperazine pentyl linker represents a critical bifunctional motif in modern drug discovery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). Its utility lies in the orthogonal protection strategy : the tert-butyloxycarbonyl (Boc) group masks the secondary amine, allowing for selective chemistry at the distal pentyl end, while the piperazine core provides essential physicochemical modulation (pKa, solubility, and rigidity).[]

However, the stability profile of this linker is a dichotomy: it is robust against basic and nucleophilic attack but highly sensitive to acidic environments and thermal stress in specific solvents. This guide provides a field-proven analysis of its stability boundaries, degradation pathways, and validated protocols for handling and deprotection.

Chemical Architecture & Vulnerabilities

To understand the stability profile, we must deconstruct the molecule into its three functional zones, each with distinct reactivities:

ZoneComponentFunctionStability Risk Factor
Zone A Boc Group Amine ProtectionHigh: Acid-labile; Thermally unstable >80°C; Sensitive to Lewis acids.
Zone B Piperazine Ring Solubilizing CoreMedium: Susceptible to N-oxidation (N-oxides) and photo-oxidative cleavage if unprotected.
Zone C Pentyl Chain Spatial LinkerLow: Chemically inert alkyl chain. Primary risk is metabolic oxidation (in vivo), not storage degradation.

Key Insight: The "Pentyl" component adds significant lipophilicity compared to PEG linkers. While chemically stable, it increases the risk of hydrophobic aggregation in aqueous buffers if the Boc group is prematurely cleaved or if the compound is stored improperly in solution.

Stability Profile Analysis

Acid Sensitivity (The Primary Constraint)

The Boc group is designed to be acid-labile.[2] Consequently, stability is compromised at pH < 4.

  • Mechanism: Protonation of the carbonyl oxygen leads to the collapse of the carbamate, releasing isobutylene and CO₂.

  • Critical Threshold: Exposure to even weak acids (acetic acid) over prolonged periods can cause partial deprotection.

  • Incompatibility: Do not use acidic matrices for LC-MS (e.g., 0.1% Formic Acid) during long autosampler queues unless the compound is confirmed stable; use neutral buffers or analyze immediately.

Base and Nucleophilic Resistance

The linker exhibits excellent stability in basic conditions (pH 9–12).

  • Orthogonality: It is fully compatible with Fmoc deprotection protocols (20% piperidine/DMF), making it ideal for solid-phase synthesis.

  • Nucleophiles: Resistant to attack by amines, thiols, and hydroxide, allowing for diverse conjugation chemistries at the pentyl terminus without affecting the piperazine protection.

Thermal and Oxidative Stress
  • Thermal: Stable as a solid at room temperature. In solution, avoid temperatures >60°C for extended periods. In fluorinated solvents (TFE, HFIP), thermal deprotection can occur spontaneously at reflux.[3]

  • Oxidative: The piperazine nitrogen is a site for potential oxidation. While the Boc group protects one nitrogen, the alkyl-substituted nitrogen (pentyl side) remains susceptible to N-oxide formation if exposed to strong oxidants (e.g., mCPBA, peroxides) or intense UV light.

Visualizing the Degradation Pathway[4]

The following diagram illustrates the primary acid-catalyzed degradation mechanism and the oxidative risks associated with the piperazine core.

BocPiperazineStability Compound Boc-Piperazine-Pentyl Linker Acid Acidic Conditions (H+ / TFA / HCl) Compound->Acid Exposure Base Basic Conditions (NaOH / Piperidine) Compound->Base Exposure Oxidant Strong Oxidants (Peroxides / UV) Compound->Oxidant Exposure Carbocation t-Butyl Cation + Carbamic Acid Acid->Carbocation Protonation & Cleavage Stable Stable Structure (No Reaction) Base->Stable Orthogonal Stability NOxide N-Oxide Impurity (Degradation) Oxidant->NOxide N-Oxidation (Pentyl-N) Deprotected Free Amine Linker (Deprotected) Carbocation->Deprotected Hydrolysis Isobutylene Isobutylene + CO2 (Gas Evolution) Carbocation->Isobutylene Elimination

Figure 1: Mechanistic pathways for acid-catalyzed deprotection and oxidative degradation.

Experimental Protocols

Validated Deprotection Workflow (TFA Method)

Use this protocol for controlled removal of the Boc group.

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triethylsilane (TES - Scavenger).

  • Preparation: Dissolve the Boc-piperazine linker (1.0 equiv) in DCM (0.1 M concentration).

  • Scavenging: Add Triethylsilane (2.0 equiv). Note: This scavenges the tert-butyl cation to prevent re-alkylation of the piperazine or pentyl chain.

  • Acidification: Cool to 0°C. Add TFA dropwise to reach a 1:1 to 1:4 ratio (TFA:DCM) depending on substrate sensitivity.

  • Reaction: Stir at 0°C for 10 mins, then warm to Room Temperature (RT). Monitor via LC-MS (loss of M+100 or M+56 peaks).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

    • Critical Step: Ensure complete removal of TFA to prevent salt formation that alters the stoichiometry of subsequent reactions.

Storage & Reconstitution
  • Solid State: Store at -20°C under inert atmosphere (Argon/Nitrogen). The pentyl chain adds lipophilicity, making the solid waxy or low-melting; keep desiccated to prevent hydrolysis.

  • Solution: Reconstitute in DMSO or DMF. Avoid protic solvents (MeOH/EtOH) for long-term storage as slow solvolysis can occur over months.

    • Shelf Life: >12 months at -20°C (Solid); <2 weeks at 4°C (Solution).

Stability Assay (HPLC Method)

Use this method to verify linker integrity before conjugation.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Ammonium Bicarbonate (Basic pH preserves Boc)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 min
Detection UV 210 nm (Amide/Carbamate) & 254 nm
Pass Criteria Purity > 95%; No peak at (M-100) mass unit.

Decision Logic for Handling

Use the following decision tree to determine the appropriate handling conditions based on your experimental stage.

HandlingLogic Start Start: Handling Boc-Piperazine Linker State Current State? Start->State Storage Long-term Storage State->Storage Reaction Reaction / Synthesis State->Reaction Analysis Analytical QC State->Analysis Dry Keep Dry (-20°C) Desiccator Storage->Dry Cond Reaction Conditions? Reaction->Cond Buffer Use Ammonium Bicarb (Avoid Formic Acid) Analysis->Buffer Acidic Acidic (pH < 4) Cond->Acidic Basic Basic (pH > 8) Cond->Basic Thermal High Temp (>80°C) Cond->Thermal Stop STOP: Deprotection Risk Acidic->Stop Proceed PROCEED: Stable Basic->Proceed Thermal->Stop

Figure 2: Operational decision tree for storage, synthesis, and analysis.

References

  • Organic Chemistry Portal. (2023). Boc-Protected Amino Groups: Stability and Deprotection. Retrieved from [Link]

  • Choy, J., et al. (2010).[3] Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications. Retrieved from [Link]

  • Ricci, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.[4] Retrieved from [Link]

Sources

Assessment of Lipophilicity in Linker Design: The Case of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs)—the linker is not merely a bridge; it is a determinant of physicochemical success.[1] This guide provides an in-depth analysis of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate , a critical C5-alkyl linker motif featuring a solubilizing piperazine headgroup and a lipophilic Boc-protected tail.

We dissect the calculated LogP (cLogP) versus the pH-dependent distribution coefficient (LogD) , demonstrating why the static cLogP value is deceptive for this ionizable molecule. Furthermore, we detail a high-throughput Chromatographic Hydrophobicity Index (CHI) protocol to experimentally validate these values, ensuring robust Structure-Property Relationship (SPR) data for medicinal chemistry campaigns.

Part 1: Molecular Architecture & In Silico Profiling

To understand the hydrophobicity of this molecule, we must first deconstruct it into its functional pharmacophores. The molecule consists of three distinct zones with opposing polarity contributions.

Structural Fragmentation Analysis

The net lipophilicity is a summation of hydrophobic and hydrophilic fragments.

  • Zone A (Lipophilic Anchor): The tert-butyloxycarbonyl (Boc) group.[2] High lipophilicity; provides membrane permeability but poor solubility.

  • Zone B (Spacer): The pentyl (

    
    ) chain. Adds flexibility and lipophilicity (+0.5 LogP per methylene unit).
    
  • Zone C (Polar/Ionizable Core): The piperazine ring.[3][4] This is the solubility engine. It contains two nitrogens:[2][4][5][6]

    • 
       (Tertiary): Attached to the pentyl chain.
      
    • 
       (Secondary): Free amine (unless substituted), highly basic.
      

G cluster_0 Hydrophobic Domain cluster_1 Hydrophilic/Ionizable Domain Boc Boc Group (Lipophilic) ΔLogP ≈ +1.2 Pentyl Pentyl Linker (C5) (Lipophilic) ΔLogP ≈ +2.5 Boc->Pentyl Amide Bond Piperazine Piperazine Ring (Polar/Basic) ΔLogP ≈ -1.5 Pentyl->Piperazine C-N Bond Result Net cLogP (Neutral) Estimated: 2.2 - 2.6 Pentyl->Result Piperazine->Result

Figure 1: Fragment-based contribution to lipophilicity. The hydrophobic Boc and Pentyl chains are counterbalanced by the polar piperazine core.

Calculated Values (Consensus Modeling)

Using fragment-based summation (e.g., CLogP, XLogP3) and adjusting for the specific connectivity, we derive the following theoretical values for the neutral species.

ParameterEstimated ValueRationale
cLogP (Neutral) 2.35 ± 0.3 Sum of Boc (~1.2) + Pentyl (2.5) + Piperazine (-1.5) + Corrections.
pKa (

Secondary)
9.8 Typical for cyclic secondary amines. Highly basic.
pKa (

Tertiary)
7.9 Reduced basicity due to alkyl substitution and proximity to

charge field.
Molecular Weight 271.4 g/mol Within fragment-like chemical space.
TPSA 58 Ų Favorable for membrane permeability (<140 Ų).
The LogD Divergence (The "Real" Hydrophobicity)

The cLogP value assumes the molecule is uncharged. However, at physiological pH (7.4), the piperazine ring is heavily protonated.

  • At pH 7.4: The secondary amine (

    
    ) is >99% protonated (
    
    
    
    ). The tertiary amine (
    
    
    ) is ~75% protonated.
  • Impact: The molecule exists primarily as a mono- or di-cation.

  • LogD

    
     Prediction:  The introduction of a positive charge typically drops the LogP by 3–4 log units.
    
    • Estimated LogD

      
      : -0.5 to 0.5 
      

Critical Insight: While the neutral molecule is lipophilic (cLogP ~2.3), the physiological species is amphiphilic or hydrophilic. This "chameleon" property is ideal for PROTAC linkers, allowing solubility in plasma (high ionization) while permitting membrane crossing if the local pH changes or via equilibrium shifts.

Part 2: Experimental Validation Protocol

Relying solely on calculated values for amphiphilic amines is risky due to intramolecular hydrogen bonding (IMHB) and specific solvation effects. The Chromatographic Hydrophobicity Index (CHI) is the preferred high-throughput method over the traditional Shake-Flask method, which struggles with emulsions in basic amines.

Method: Fast-Gradient HPLC (CHI Determination)

This protocol correlates the retention time (


) in a fast organic gradient to a calibrated hydrophobicity index.[7]

Equipment Requirements:

  • System: UHPLC with DAD/UV detector (254 nm).

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18), end-capped to prevent silanol interactions with the piperazine nitrogen.

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4) – Critical for LogD measurement.

  • Mobile Phase B: Acetonitrile (ACN).

Workflow Diagram:

HPLC Start Sample Prep 10 mM in DMSO Run Fast Gradient Run 0-100% ACN in 5 min pH 7.4 Buffer Start->Run Calib Calibration Stds (Theophylline, Phenylbutazone) Known CHI Values Calib->Run Measure Measure Retention Time (tR) Run->Measure Calc Calculate CHI CHI = Slope * tR + Intercept Measure->Calc Convert Convert to LogD LogD = 0.054 * CHI - 1.46 Calc->Convert

Figure 2: High-throughput CHI determination workflow. Calibration with standard compounds allows the conversion of retention time directly into LogD values.

Step-by-Step Protocol
  • Preparation: Dissolve the tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate to 10 mM in DMSO.

  • Calibration Mixture: Prepare a mix of standards with known CHI values (e.g., Theophylline CHI=1.7, Phenylbutazone CHI=68.6).

  • Gradient: Run a linear gradient from 0% to 100% ACN over 5 minutes at 1 mL/min.

  • Data Analysis:

    • Plot the

      
       of standards vs. their known CHI.
      
    • Derive the regression line:

      
      .
      
    • Input the

      
       of the piperazine linker into the equation.
      
  • Conversion: Use the Valkó equation to approximate LogD:

    
    
    

Part 3: Implications for Drug Design

Linker Selection in PROTACs

The C5-piperazine linker is strategically valuable.

  • Solubility: The piperazine nitrogen acts as a "solubility handle." If the warhead and E3 ligand are both highly lipophilic (LogP > 4), this linker can bring the total LogD down to a developable range (LogD 2-3).

  • Permeability: The Boc group is usually removed during synthesis to attach the E3 ligand or Warhead. However, if the piperazine remains, its pKa ensures it is charged in the cytosol, potentially trapping the drug inside the cell (lysosomal trapping is a risk to monitor).

Troubleshooting Synthesis
  • Tailing Peaks: If HPLC analysis shows tailing, it indicates interaction between the basic piperazine and residual silanols on the column. Solution: Use a high-pH stable column (e.g., XBridge) at pH 9.5 to suppress ionization for purity checks, or add 0.1% Triethylamine (TEA) to the mobile phase.

References

  • Valkó, K., et al. (1997).[7] Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry. Link

  • Bouchentouf, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Link

  • Ritchie, T. J., et al. (2013). The impact of calculated lipophilicity on the clinical success of drug candidates. Drug Discovery Today. Link

  • PubChem Compound Summary. (2025). tert-Butyl piperazin-1-ylcarbamate (Analogous Core Structure).[8] National Library of Medicine. Link

Sources

Engineering Piperazine-Based Alkyl Carbamate Linkers: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and targeted drug delivery (Antibody-Drug Conjugates, ADCs), linker chemistry is no longer viewed as a passive structural bridge. The physicochemical properties of the linker dictate the pharmacokinetic (PK) profile, target cell permeability, and systemic toxicity of the therapeutic. Among the most versatile motifs in modern bioconjugation are piperazine-based alkyl carbamate linkers . By combining the tunable basicity and rigidity of the piperazine heterocycle with the systemic stability of the carbamate bond, this motif solves critical challenges in payload solubility, premature cleavage, and membrane permeability.

This whitepaper provides an in-depth mechanistic overview, structural rationale, and self-validating experimental protocols for deploying piperazine-based alkyl carbamates in drug development.

Mechanistic Foundations & Structural Rationale

The Carbamate Advantage: Stability vs. Cleavability

The carbamate functional group (


) represents a structural hybrid between an ester and an amide. In systemic circulation, carbamates exhibit exceptional hydrolytic stability compared to carbonates and esters, primarily due to the delocalization of the nitrogen lone pair into the carbonyl 

-system, which reduces the electrophilicity of the carbonyl carbon[1].

However, despite their plasma stability, carbamates can be engineered to undergo rapid self-immolation. When an adjacent triggering group (e.g., a peptide cleaved by Cathepsin B) is removed, the resulting intermediate undergoes a 1,6-elimination or direct decarboxylation. This thermodynamically favorable release of


 forcefully expels the payload, leaving a piperazine byproduct[2].
The Piperazine Advantage: Basicity and Rigidity

Integrating a piperazine ring into the carbamate linker serves two distinct biophysical purposes:

  • Solubility Enhancement: The secondary/tertiary amine of the piperazine ring possesses a

    
     of approximately 9.8 (when unsubstituted) or ~7.5-8.5 when incorporated into a linker network. At physiological pH (7.4), the free nitrogen is predominantly protonated. This localized positive charge drastically improves the aqueous solubility of highly hydrophobic payloads (like auristatins or glucocorticoids), mitigating ADC aggregation[2][3].
    
  • Conformational Restriction: In PROTAC design, highly flexible PEG (polyethylene glycol) linkers often incur a massive entropic penalty upon forming the ternary complex (Target-PROTAC-E3 Ligase). Piperazine introduces a rigid, cyclic constraint that pre-organizes the linker, improving both ternary complex formation and passive membrane permeability[4][5].

G A Intact ADC/PROTAC (Piperazine Carbamate) B Enzymatic Cleavage (e.g., Protease/Esterase) A->B Target Cell Entry C Unstable Intermediate (Free Amine/Phenol) B->C Trigger Activation D 1,6-Elimination & Decarboxylation (CO2 release) C->D Spontaneous E Free Payload D->E F Piperazine Byproduct D->F

Fig 1: Self-immolative cascade of piperazine carbamate linkers following enzymatic triggering.

Applications in Antibody-Drug Conjugates (ADCs)

In ADC development, the premature release of the payload in systemic circulation leads to severe off-target toxicity (e.g., neutropenia, hepatotoxicity). Piperazine-based carbamates are utilized to mask reactive functional groups on the payload until the ADC is internalized into the target cell's lysosome.

Masking Phenolic Payloads (e.g., Duocarmycins)

Duocarmycins are ultra-potent DNA alkylating agents. Their cytotoxicity relies on a phenol group that acts as a meso-activator to form an electrophilic cyclopropane ring. To prevent systemic toxicity, the phenol must be masked. In several ADC designs, the phenol is protected as an N-methyl piperazine carbamate[6][].

  • Causality: The carbamate bond is completely stable in plasma, keeping the duocarmycin in an inactive prodrug state. Upon cellular internalization, intracellular carboxylesterases cleave the carbamate, liberating the phenol and triggering the formation of the active cyclopropane[6].

Reducing Hydrophobic Aggregation

Highly hydrophobic linkers, such as those relying purely on para-aminobenzyl carbamate (PABC) and long aliphatic chains, often cause the resulting ADC to aggregate, leading to rapid rapid clearance by the reticuloendothelial system (RES). Introducing a piperazine moiety adjacent to the carbamate provides a solubilizing basic center. For instance, in the development of CD19-targeted budesonide ADCs, piperazine-based linkers were explicitly utilized to reduce aggregation to <10%, ensuring a favorable pharmacokinetic profile[2][3].

Applications in Targeted Protein Degradation (PROTACs)

PROTACs defy traditional "Lipinski Rule of 5" guidelines due to their high molecular weight. Achieving oral bioavailability and cell permeability requires meticulous linker engineering.

Transitioning from Flexible to Rigid Linkers

Early PROTAC discovery relies heavily on flexible alkyl or PEG linkers. However, lead optimization frequently replaces these with rigidified piperazine or piperidine-based alkyl carbamates (e.g., tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate)[4][8].

  • Causality: Flexible linkers expose a large polar surface area (PSA) and adopt numerous conformations, hindering passive diffusion across lipid bilayers. Piperazine restricts the number of rotatable bonds (NRotB). By locking the linker into a more defined trajectory, the energetic cost of desolvation and membrane insertion is minimized, directly enhancing cell permeability and oral bioavailability[4][5].

Quantitative Comparison of Linker Motifs

To guide linker selection, Table 1 summarizes the physicochemical impact of replacing standard motifs with piperazine-based alkyl carbamates.

Linker MotifPlasma Stability (t1/2)Aqueous Solubility ImpactConformational Rigidity (NRotB)Primary Application
PEG-Carbonate Low (< 2 hours)HighHighly FlexibleIn vitro probes
Aliphatic Ester Moderate (~12 hours)LowFlexibleTopicals / Local delivery
PABC-Alkyl Carbamate High (> 7 days)Low (Prone to aggregation)ModerateStandard ADCs
Piperazine-Alkyl Carbamate High (> 7 days)High (Protonated at pH 7.4)Highly RigidNext-Gen ADCs & Oral PROTACs

Table 1: Comparative physicochemical properties of common bioconjugation linkers.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of a Piperazine-Alkyl Carbamate Linker

Objective: Attach a piperazine moiety to a payload's primary alcohol via a stable carbamate bond.

  • Rationale: Direct reaction of an amine with an alcohol is impossible without activation. We utilize p-nitrophenyl chloroformate (p-NPC) because it forms a stable, isolable mixed carbonate intermediate, preventing the formation of symmetrical urea byproducts common with phosgene.

Step-by-Step Procedure:

  • Activation: Dissolve the alcohol-bearing payload (1.0 eq) in anhydrous Dichloromethane (DCM). Add pyridine (3.0 eq) and cool to 0°C under inert gas (Argon).

  • Intermediate Formation: Dropwise, add p-nitrophenyl chloroformate (1.5 eq) dissolved in DCM. Stir for 2 hours at room temperature. Monitor via TLC until the starting material is consumed.

  • Purification (Optional but recommended): Wash the organic layer with 0.1M HCl, then brine. Dry over

    
     and concentrate to yield the activated p-nitrophenyl carbonate.
    
  • Carbamate Formation: Dissolve the activated intermediate in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and mono-Boc-protected piperazine (1.2 eq).

  • Reaction: Stir at 40°C for 4-6 hours. The basicity of DIPEA neutralizes the liberated p-nitrophenol.

  • Deprotection: Purify the Boc-protected carbamate via flash chromatography. To remove the Boc group, treat with 20% Trifluoroacetic acid (TFA) in DCM for 1 hour at room temperature, followed by evaporation and lyophilization to yield the final piperazine-alkyl carbamate TFA salt.

Protocol 2: Self-Validating Plasma Stability Assay

Objective: Quantify the systemic stability of the synthesized carbamate linker.

  • Rationale: A linker must survive circulation. This LC-MS/MS protocol uses a stable-isotope-labeled (SIL) internal standard. The SIL corrects for matrix-induced ion suppression during electrospray ionization (ESI), ensuring that any observed signal loss is due to true linker degradation, not analytical artifacts.

Step-by-Step Procedure:

  • Preparation: Pre-warm pooled human or mouse plasma to 37°C.

  • Spiking: Spike the piperazine-carbamate compound into the plasma to a final concentration of 1 µM (ensure organic solvent DMSO is <1% v/v to prevent protein denaturation).

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. At time points

    
     hours, extract a 50 µL aliquot.
    
  • Quenching: Immediately add 150 µL of ice-cold Acetonitrile (MeCN) containing 50 nM of the SIL internal standard to the aliquot. Causality: Cold MeCN precipitates plasma proteins and instantly halts all enzymatic activity.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the clear supernatant to an LC vial. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition of the intact linker. Calculate the half-life (

    
    ) based on the logarithmic decay of the peak area ratio (Analyte/SIL).
    

Workflow S1 Step 1: Spike Linker into Mouse/Human Plasma S2 Step 2: Incubate at 37°C (Timepoints: 0, 1, 2, 4, 8, 24h) S1->S2 S3 Step 3: Quench with Cold MeCN (+ Internal Standard) S2->S3 S4 Step 4: Centrifuge & Extract Supernatant S3->S4 S5 Step 5: LC-MS/MS Analysis (MRM Mode) S4->S5

Fig 2: Self-validating LC-MS/MS workflow for assessing carbamate linker plasma stability.

Conclusion

Piperazine-based alkyl carbamate linkers represent a highly optimized solution for modern bioconjugation. By leveraging the chemical stability of the carbamate bond and the unique


 and rigidity of the piperazine ring, drug developers can simultaneously solve issues of premature payload release, poor aqueous solubility, and low membrane permeability. Whether masking potent phenols in ADCs or rigidifying PROTACs for oral delivery, this motif remains a cornerstone of rational drug design.

References

  • Marvin, C. C., et al. "Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates." ChemRxiv, 2023. URL:[Link][2]

  • "The Chemistry Behind ADCs." Pharmaceuticals (MDPI), 2021. URL:[Link][6]

  • "Impact of Linker Composition on VHL PROTAC Cell Permeability." Journal of Medicinal Chemistry (ACS), 2022. URL:[Link][5]

  • "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry (ACS), 2015. URL:[Link][1]

Sources

Methodological & Application

Application Note: Reductive Amination of tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized reductive amination protocol for tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate. This bifunctional substrate features a Boc-protected primary amine and a reactive secondary amine within a piperazine ring. The selective N-alkylation of the piperazine moiety is a critical transformation in the synthesis of complex drug conjugates, PROTAC linkers, and targeted nanoparticle delivery systems (e.g., siRNA delivery via humanized ferritin)[1],[2].

Mechanistic Rationale & Reagent Selection

The transformation of a secondary amine to a tertiary amine via reductive amination requires the formation of an intermediate iminium ion[3]. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reducing agent of choice for this procedure[4].

  • Chemoselectivity: The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a mild reducing agent. It selectively reduces the electrophilic iminium ion much faster than the starting aldehyde or ketone, allowing for a highly efficient one-pot "direct" reductive amination[5],[4].

  • Protecting Group Tolerance: The mildly acidic to neutral conditions of STAB-mediated reductive amination are perfectly compatible with the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group on the pentyl chain.

  • Solvent Selection: 1,2-Dichloroethane (DCE) is the preferred solvent due to its optimal polarity for stabilizing the iminium intermediate and its compatibility with STAB[4]. Tetrahydrofuran (THF) or dichloromethane (DCM) can be used as alternatives if substrate solubility dictates[6].

Experimental Workflow

Workflow A 1. Reagent Mixing Amine + Carbonyl in DCE B 2. Iminium Formation Stir 30-60 min at RT A->B C 3. Reduction Add STAB (1.5 eq), Stir 4-24 h B->C D 4. Quench Add sat. aq. NaHCO3 C->D E 5. Workup & Isolation Extract, Dry, Concentrate D->E

Fig 1. Standard one-pot experimental workflow for piperazine reductive amination.

Detailed Protocol

Materials & Reagents
  • Amine: tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate (1.0 equiv)

  • Electrophile: Aldehyde (1.05 - 1.1 equiv) or Ketone (1.2 - 1.5 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (0.2 - 0.5 M relative to amine)

  • Catalyst (Optional): Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv, typically required only for ketones)[4].

Step-by-Step Methodology
  • Substrate Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate (1.0 equiv) in anhydrous DCE.

  • Electrophile Addition: Add the aldehyde or ketone to the stirring solution.

    • Causality Note: A slight excess of the carbonyl is used to drive the equilibrium toward the hemiaminal/iminium intermediate. If using a ketone, add 1.0 - 2.0 equiv of glacial AcOH at this stage to catalyze dehydration and iminium formation[4].

  • Equilibration: Stir the mixture at room temperature for 30–60 minutes.

    • Causality Note: Pre-stirring allows the sterically hindered secondary amine of the piperazine to fully condense with the carbonyl before the reducing agent is introduced, preventing premature reduction of the carbonyl to an alcohol[6].

  • Reduction: Suspend STAB (1.5 equiv) in a small volume of DCE and add it portion-wise to the reaction mixture.

    • Causality Note: Portion-wise addition mitigates any mild exotherm and prevents the rapid decomposition of the hydride source.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–24 hours. Monitor the consumption of the starting amine via TLC (Ninhydrin stain) or LC-MS[6].

  • Quench: Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to the reaction solvent).

    • Causality Note: The mild base neutralizes any AcOH, safely decomposes unreacted STAB, and ensures the resulting tertiary amine is deprotonated for efficient organic extraction, all without risking the cleavage of the acid-sensitive Boc protecting group.

  • Workup & Isolation: Extract the aqueous layer with dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (typically using a DCM/MeOH gradient with 1% Et₃N to prevent streaking of the basic amine).

Mechanistic Pathway

Mechanism A Secondary Amine + Carbonyl B Hemiaminal Intermediate A->B Addition C Iminium Ion (Electrophile) B->C -H₂O D Tertiary Amine (Product) C->D STAB Reduction

Fig 2. Mechanistic pathway of secondary amine reductive amination via an iminium ion.

Optimization & Troubleshooting Data

To ensure a self-validating system, the following table summarizes the quantitative adjustments required depending on the steric and electronic nature of the electrophile.

ParameterAldehyde ElectrophileKetone ElectrophileMechanistic Rationale
Carbonyl Equivalents 1.05 - 1.1 eq1.2 - 1.5 eqKetones are less electrophilic and sterically hindered; excess drives the equilibrium forward.
STAB Equivalents 1.4 eq1.5 - 1.6 eqCompensates for the slower reduction rate of ketone-derived iminium ions.
Acid Catalyst (AcOH) Not required1.0 - 2.0 eqAcid accelerates the dehydration of the hemiaminal to the iminium ion[4].
Reaction Time 2 - 6 hours12 - 24 hoursKetone condensation and subsequent reduction are kinetically slower.
Temperature Room TemperatureRoom Temp to 40 °CMild heating may be required for highly hindered ketones, though STAB degrades faster at elevated temperatures.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • Marrocco, F., et al. "Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells." Bioconjugate Chemistry, 2021, 32(6), 1105–1116. URL:[Link]

  • Organic Chemistry Portal. "Sodium triacetoxyborohydride." Organic Chemistry Portal - Reductions. URL:[Link]

Sources

Application Note: Engineering Targeted Protein Degraders Using tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, PROTAC Designers, and Drug Development Professionals

Executive Summary

The transition from traditional small-molecule inhibitors to Proteolysis-Targeting Chimeras (PROTACs) requires a paradigm shift in molecular design. Historically, linkers were viewed as passive tethers—often simple polyethylene glycol (PEG) or alkyl chains—used solely to span the distance between the target protein of interest (POI) ligand and the E3 ubiquitin ligase ligand[1]. However, modern degrader design recognizes the linker as an active participant in ternary complex formation, physicochemical property modulation, and cellular permeability[2].

This application note details the strategic incorporation of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate (Boc-NH-C5-Piperazine) into PROTAC architectures. As a heterobifunctional building block, it combines the conformational rigidity and pH-responsiveness of a piperazine ring with the lipophilic flexibility of a pentyl chain, offering a highly optimized trajectory for ternary complex pre-organization and enhanced pharmacokinetic performance.

Mechanistic Rationale: Why Piperazine-Alkyl Linkers?

As a Senior Application Scientist, I frequently observe PROTACs failing in cellular assays not due to poor target affinity, but due to catastrophic physicochemical properties (e.g., high molecular weight, excessive topological polar surface area, or poor solubility). The Boc-NH-C5-Piperazine linker addresses these bottlenecks through three distinct mechanisms:

Conformational Pre-organization & Rigidity

Pure alkyl chains suffer from high conformational entropy, paying a massive energetic penalty upon binding. Conversely, pure PEG chains, while soluble, are highly flexible and prone to oxidative metabolism[3]. The incorporation of a saturated, six-membered piperazine ring restricts the linker's conformational freedom. This semi-rigid backbone pre-organizes the two ligands into an active ternary conformation, significantly reducing the entropic cost of binding[].

pKa Modulation and "Smart" Solubility

The piperazine ring introduces a basic nitrogen into the linker core. By sequestering this nitrogen in a ring, the linker acquires an ionizable handle that elevates aqueous solubility without the entropic cost of long PEG chains[]. Crucially, the pKa of this piperazine is highly sensitive to its microenvironment. When attached to an alkyl chain, it retains a pKa capable of being protonated in the acidic endosome (facilitating solubility and membrane escape) while remaining sufficiently uncharged in the cytosol to permit passive permeability[5][6].

Orthogonal Assembly Logic

The molecule features a secondary amine (piperazine) and a Boc-protected primary amine. This asymmetry allows for highly controlled, sequential coupling without the risk of polymerization or off-target reactions.

Ternary POI Protein of Interest (Target Warhead) Linker Piperazine-Alkyl Linker (Modulates pKa & Rigidity) POI->Linker SNAr / Amidation E3 E3 Ubiquitin Ligase (e.g., CRBN / VHL) E3->Linker Amide Coupling Degradation Proteasomal Degradation Linker->Degradation Proximity-Induced Ubiquitination

Fig 1. Logical relationship of ternary complex formation facilitated by the bifunctional piperazine-alkyl linker.

Quantitative Data Presentation: Linker Architecture Comparison

To justify the selection of the piperazine-pentyl linker over traditional alternatives, we must evaluate the empirical data surrounding PROTAC permeability and stability. The table below summarizes the physicochemical impact of different linker classes[3][7].

Linker ArchitectureConformational EntropyAqueous SolubilityCell PermeabilityMetabolic Stability
Pure Alkyl (e.g., C10) High (Highly Flexible)Poor (Hydrophobic)HighModerate
Pure PEG (e.g., PEG3) High (Highly Flexible)Excellent (Hydrophilic)LowLow (Prone to oxidation)
Piperazine-Alkyl (C5) Moderate (Semi-rigid) Good (pH-dependent) High High (Sterically shielded)

Experimental Protocols: Self-Validating Synthetic Workflow

The following protocols detail the incorporation of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate into a PROTAC. Every step is designed as a self-validating system—meaning the protocol includes built-in analytical checkpoints to confirm success before proceeding.

Step 1: Nucleophilic Aromatic Substitution (SNAr) with Target Warhead

Objective: Couple the secondary amine of the piperazine to an electron-deficient aryl halide (e.g., a fluorinated POI ligand). Causality: The secondary amine is inherently more nucleophilic than the Boc-protected primary amine. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HF without competing for the electrophile.

  • Reaction Setup: Dissolve the fluorinated target ligand (1.0 eq) and tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate (1.1 eq) in anhydrous DMSO (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 90 °C under an inert nitrogen atmosphere for 12–18 hours.

  • Self-Validation Checkpoint:

    • Method: LC-MS (ESI+).

    • Pass Criteria: Complete consumption of the starting warhead. The presence of a major peak corresponding to [M + H]+ of the coupled product.

Step 2: Orthogonal Boc Deprotection

Objective: Unmask the primary amine for subsequent coupling to the E3 ligase ligand. Causality: The tert-butyl carbamate (Boc) group is acid-labile. Trifluoroacetic acid (TFA) cleanly cleaves it, releasing isobutylene and carbon dioxide as gases. This gaseous evolution drives the reaction to completion and simplifies purification via evaporation.

  • Reaction Setup: Dissolve the purified intermediate from Step 1 in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acid Addition: Cool to 0 °C and slowly add TFA (20% v/v relative to DCM).

  • Deprotection: Remove the ice bath and stir at room temperature for 1–2 hours.

  • Self-Validation Checkpoint:

    • Method: LC-MS (ESI+) and TLC (Ninhydrin stain).

    • Pass Criteria: LC-MS must show a precise mass shift of -100 Da (loss of the Boc group). TLC spotted with Ninhydrin must turn purple/blue upon heating, confirming the presence of a free primary amine.

Step 3: Amide Coupling to E3 Ligase Ligand

Objective: Conjugate the newly liberated primary amine to a carboxylic acid-bearing E3 ligase ligand (e.g., a VHL or CRBN ligand derivative). Causality: We utilize HATU as the coupling reagent over older alternatives (like EDC/NHS). HATU's 7-aza-HOBt leaving group dramatically accelerates the reaction and minimizes racemization, which is critical when coupling stereochemically complex E3 ligands[7].

  • Pre-activation: Dissolve the E3 ligase ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (4.0 eq) and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the deprotected intermediate from Step 2 (1.0 eq, assuming complete TFA salt conversion) to the activated mixture.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint:

    • Method: Analytical HPLC and High-Resolution Mass Spectrometry (HRMS).

    • Pass Criteria: HPLC purity must exceed >95% before biological testing. HRMS must confirm the exact mass of the fully assembled PROTAC within 5 ppm error.

Workflow Step1 Step 1: SNAr / N-Alkylation Target Ligand + Boc-NH-C5-Pip Conditions: DIPEA, DMSO, 90°C Val1 Validation 1 LC-MS: Product Mass + Boc TLC: Consumption of Ligand Step1->Val1 Step2 Step 2: Boc Deprotection Intermediate + TFA/DCM Conditions: RT, 1h Val1->Step2 Val2 Validation 2 LC-MS: Mass Shift -100 Da Ninhydrin: Positive (Primary Amine) Step2->Val2 Step3 Step 3: Amide Coupling Deprotected Int + E3 Ligand-COOH Conditions: HATU, DIPEA, DMF, RT Val2->Step3 Val3 Val3 Step3->Val3

Fig 2. Three-step orthogonal synthesis workflow with self-validating analytical checkpoints.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?RSC Advances.
  • Piperazine & Triazole Linkers - Functional PROTAC Tools.BOC Sciences.
  • Linkers in PROTACs.Precise PEG.
  • Overview of PROTAC Linkers.ChemPep.
  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs).Expert Opinion on Drug Discovery (Taylor & Francis).
  • Current strategies for the design of PROTAC linkers: a critical review.National Institutes of Health (NIH / PMC).
  • Impact of Linker Composition on VHL PROTAC Cell Permeability.ACS Medicinal Chemistry Letters.

Sources

reaction conditions for coupling tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate with halides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Reaction Conditions for Coupling tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate with Halides

Abstract

The N-arylation and N-alkylation of piperazine scaffolds are cornerstone transformations in modern medicinal chemistry, with the resulting motifs present in numerous FDA-approved drugs.[1] Specifically, tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate serves as a valuable and versatile building block, featuring a protected primary amine at the terminus of a flexible alkyl chain and a reactive secondary amine within the piperazine ring. This structure allows for selective functionalization at the N-4 position of the piperazine. This guide provides a comprehensive analysis of the primary synthetic strategies for coupling this substrate with aryl, heteroaryl, and alkyl halides. We will delve into the mechanistic underpinnings and practical considerations of Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann coupling, and Nucleophilic Aromatic Substitution (SNAr), offering detailed protocols and troubleshooting advice for researchers in drug development and synthetic chemistry.

Strategic Selection of a Coupling Method

The choice of reaction for coupling tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate with a halide is dictated primarily by the electronic nature and identity of the halide electrophile. A logical workflow for selecting the most appropriate method is outlined below. The Buchwald-Hartwig amination stands as the most versatile and broadly applicable method, particularly for non-activated aryl halides.[2][3] SNAr offers a transition-metal-free alternative but is restricted to electronically deficient aromatic systems.[4][5] The Ullmann coupling, while historically significant, is often relegated to specific applications where other methods fail, though modern protocols have improved its scope and mildness.[6][7]

G start Start: Select Halide Substrate halide_type What is the nature of the halide? start->halide_type is_aryl Aryl or Heteroaryl Halide halide_type->is_aryl Aromatic is_alkyl Alkyl Halide halide_type->is_alkyl Aliphatic aryl_check Is the (hetero)aryl ring a) strongly electron-deficient? b) OR an electron-deficient heteroarene? is_aryl->aryl_check sn2 Standard SN2 Alkylation (Base, Solvent) is_alkyl->sn2 snar Strategy 1: SNAr (Metal-free, polar aprotic solvent) aryl_check->snar Yes metal_cat Strategy 2: Metal-Catalyzed Cross-Coupling aryl_check->metal_cat No metal_choice Which metal catalyst? metal_cat->metal_choice buchwald Buchwald-Hartwig (Pd) (Most versatile, broad scope, mild conditions) metal_choice->buchwald General Case/ High Versatility ullmann Ullmann (Cu) (Good for specific heterocycles, can tolerate different functional groups) metal_choice->ullmann Alternative/Specific Substrates

Caption: Decision workflow for selecting a coupling strategy.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most powerful and widely used method for the formation of N-aryl bonds due to its exceptional functional group tolerance, broad substrate scope (including aryl chlorides), and the use of well-defined, air-stable catalyst systems.[8][9]

Mechanistic Rationale

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of experimental components is critical for ensuring the efficient turnover of this cycle. Bulky, electron-rich phosphine ligands are essential; they accelerate the rate-limiting reductive elimination step to release the product and regenerate the active Pd(0) catalyst, while also promoting the initial oxidative addition of the aryl halide.[9] Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often preferred as they are air-stable and efficiently generate the active Pd(0) species in situ.[10]

G cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(Amine)]+X- oa_complex->amine_complex Ligand Exchange amido_complex L-Pd(II)(Ar)(Amido) amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-Amine (Product) amido_complex->product arx Ar-X arx->oa_complex amine R2NH amine->amine_complex base Base base->amine_complex G reactants Aryl-X + Piperazine-R (EWG on Aryl ring) transition1 reactants->transition1 Step 1 (Slow) Addition meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) transition1->meisenheimer transition2 meisenheimer->transition2 Step 2 (Fast) Elimination products Aryl-Piperazine-R + X⁻ transition2->products

Sources

Application Note: Solvent Selection and Handling Protocols for tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling and Solvation Dynamics

tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate is a highly versatile bifunctional linker predominantly utilized in medicinal chemistry, bioconjugation, and the design of Proteolysis Targeting Chimeras (PROTACs)[1]. To master its handling, one must understand the causality behind its physicochemical behavior. The molecule is characterized by three distinct structural domains, each dictating its solvation requirements:

  • The Boc-Carbamate Terminus: The tert-butyloxycarbonyl (Boc) group is highly lipophilic and sterically bulky. It is stable under basic and nucleophilic conditions but highly labile in the presence of strong acids (e.g., TFA, HCl)[2][3]. This dictates that acidic solvents must be strictly avoided during general handling to prevent premature deprotection[4].

  • The Pentyl Chain: A 5-carbon aliphatic spacer that contributes significant hydrophobicity, driving the molecule's preference for non-polar or organic environments.

  • The Piperazine Ring: A cyclic diamine containing a tertiary amine (linked to the pentyl chain) and a free secondary amine. This moiety is basic (pKa ~9.7) and acts as a strong nucleophile and hydrogen-bond donor/acceptor[5][6].

Because the lipophilic Boc and pentyl groups dominate the molecule's surface area, the free base form exhibits excellent solubility in organic solvents but notoriously poor solubility in neutral aqueous buffers[7]. The strategic incorporation of piperazine into PROTAC linkers is often specifically intended to improve the overall aqueous solubility of the final degrader molecule, but the intermediate itself requires careful solvent management[8][9].

SolventLogic Start Determine Application Synthesis Chemical Synthesis (Coupling/Alkylation) Start->Synthesis BioAssay Biological Assays (In Vitro/Cellular) Start->BioAssay Analysis Analytical/NMR Start->Analysis DCM_DMF DCM or DMF (High solubility, inert) Synthesis->DCM_DMF DMSO DMSO Stock -> Aqueous Buffer BioAssay->DMSO CDCl3 CDCl3 or DMSO-d6 (Excellent solvation) Analysis->CDCl3

Logical decision tree for selecting the optimal solvent based on application.

Quantitative Solvent Selection Matrix

To facilitate rapid decision-making in the laboratory, the following table summarizes the solubility profile of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate across various solvent classes.

Solvent ClassSpecific SolventsEst. Solubility (Free Base)ApplicationCausality & Rationale
Halogenated Dichloromethane (DCM), Chloroform>100 mg/mL (Excellent)Synthesis, Extraction, NMRNon-polar enough to solvate the Boc/pentyl chain, yet polarizable enough to stabilize the piperazine ring.
Polar Aprotic DMF, DMSO, Acetonitrile>50 mg/mL (Good)Amide Coupling, Assay StocksHigh dielectric constants disrupt intermolecular hydrogen bonding between piperazine rings, ensuring a monomeric dispersion.
Alcohols Methanol, Ethanol~20-50 mg/mL (Moderate)Recrystallization, TransferAlcohols can hydrogen-bond with the piperazine nitrogens, providing moderate solvation, but lack the lipophilicity to fully dissolve high concentrations[5].
Aqueous (pH 7.4) PBS, HEPES Buffer<1 mg/mL (Poor)Biological AssaysThe hydrophobic bulk of the molecule causes rapid aggregation and precipitation in neutral water[7].
Aqueous (pH < 4) 0.1M HCl (aq)>50 mg/mL (Excellent)*Salt FormationProtonation of the piperazine nitrogens creates a highly water-soluble cation. (Warning: Risks Boc cleavage over time)[3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing the physical state of the solution at key checkpoints, the operator can confirm the success of the solvation or reaction step.

Protocol A: Preparation of Standard Stock Solutions for In Vitro Assays

Directly dissolving the free base in aqueous media will result in irreversible micelle formation or precipitation. This protocol utilizes a co-solvent strategy to achieve a metastable aqueous dispersion suitable for cellular assays[7].

Step-by-Step Methodology:

  • Gravimetric Analysis: Weigh the desired mass of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate into a sterile, low-bind microcentrifuge tube.

  • Primary Solvation: Add 100% anhydrous DMSO to achieve a concentrated master stock (typically 10 mM to 50 mM).

    • Validation Check: The solution must become completely transparent within 60 seconds of vortexing. If cloudiness persists, warm gently to 37°C.

  • Aqueous Dilution: Aliquot the required volume of the DMSO stock into the final aqueous assay buffer (e.g., PBS or cell culture media) under vigorous vortexing.

    • Critical Rule: Ensure the final DMSO concentration does not exceed 0.5% - 1.0% (v/v) to prevent cellular toxicity.

  • Stabilization (Optional): If dynamic light scattering (DLS) or visual inspection reveals precipitation (turbidity) upon aqueous dilution, add 0.05% Tween-20 or formulate as a cyclodextrin inclusion complex[7].

Protocol B: Amide Coupling for PROTAC Linker Synthesis

This workflow describes the attachment of the free piperazine secondary amine to a target carboxylic acid (e.g., a VHL or CRBN E3 ligase ligand)[9].

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Linker Addition: Add tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate (1.1 eq) to the mixture.

    • Causality: DMF is chosen because it perfectly solvates both the highly polar activated ester intermediate and the lipophilic linker.

  • Base Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Causality: DIPEA acts as a non-nucleophilic base to ensure the piperazine secondary amine is fully deprotonated and maximally nucleophilic, while neutralizing the acidic byproducts of HATU.

  • Reaction: Stir at room temperature for 1–4 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate or DCM. The Boc group remains fully intact under these mildly basic workup conditions[2].

CouplingWorkflow Step1 Dissolve Linker in DMF/DCM Step2 Add Target Acid & HATU/EDC Step1->Step2 Step3 Add DIPEA (Base) Step2->Step3 Step4 Stir at RT (1-4 hours) Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5

Step-by-step workflow for the amide coupling of the piperazine linker.

Troubleshooting & Advanced Solubilization Strategies

Issue: Compound refuses to dissolve in aqueous media for animal dosing. Solution (Salt Formation): Converting the free base to a hydrochloride or mesylate salt drastically improves aqueous solubility[7]. However, because the Boc group is acid-labile, salt formation must be done with extreme precision. Use exactly 1.0 equivalent of a weak acid (like acetic acid) or carefully titrate with dilute HCl at low temperatures (0°C) to protonate the piperazine without cleaving the carbamate[3][4]. Alternatively, if the Boc group is no longer needed, full deprotection using 20-50% TFA in DCM will simultaneously remove the protecting group and yield a highly water-soluble TFA salt of the primary amine[4].

Issue: Unexpected degradation during storage. Solution:tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate can absorb atmospheric carbon dioxide and moisture over time, forming carbamate salts at the free piperazine nitrogen[6]. Always store the compound under an inert atmosphere (Argon or Nitrogen) at -20°C. If stored in chlorinated solvents like chloroform for extended periods, trace amounts of photochemically generated HCl can cause spontaneous, unwanted Boc deprotection.

References

  • Piperazine - Solubility of Things. Solubility of Things.
  • Piperazine - Wikipedia. Wikipedia.
  • The Strategic Role of Piperazine-C3-Amine Linkers in PROTAC ... - Benchchem. Benchchem.
  • Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal.
  • Amine Protection / Deprotection - Fisher Scientific. Fisher Scientific.
  • An In-depth Technical Guide to the Boc Protection of Primary Amines - Benchchem. Benchchem.
  • Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders - ChemRxiv. ChemRxiv.
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives - Benchchem. Benchchem.
  • Design, synthesis, and biological evaluation of first-in-class indomethacin-based PROTACs... - Padua Research Archive. Padua Research Archive.

Sources

step-by-step preparation of piperazine pentyl carbamate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Step-by-Step Preparation of Piperazine Pentyl Carbamate Derivatives

Abstract

Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, present in numerous clinically approved drugs targeting a wide array of diseases.[1][2] The incorporation of a carbamate functional group can significantly modulate a molecule's physicochemical properties, influencing its solubility, stability, and biological activity.[3][4] This application note provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of piperazine pentyl carbamate derivatives. Designed for researchers in drug discovery and organic synthesis, this document explains the rationale behind key procedural steps, offers troubleshooting advice, and is grounded in established chemical principles to ensure reproducibility and success.

Introduction: The Significance of the Piperazine Carbamate Moiety

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms, a structure that imparts basicity and allows for diverse substitutions at the 1- and 4-positions.[2] This structural versatility has made it a "privileged scaffold" in drug development, forming the core of drugs with antipsychotic, antidepressant, anxiolytic, and anthelmintic properties.[1][5][6]

The carbamate group (-NHC(=O)O-), an ester of carbamic acid, serves as a versatile functional group in medicinal chemistry. It can act as a bioisostere for amide or ester groups, enhance binding interactions with biological targets, or function as a prodrug moiety that is cleaved in vivo to release an active amine. The strategic placement of a carbamate, such as a pentyl carbamate, onto a piperazine core allows for fine-tuning of lipophilicity, which is a critical parameter for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

This guide details a robust and reproducible protocol for the synthesis of a model compound, pentyl 4-benzylpiperazine-1-carboxylate , demonstrating a common and effective method for creating N-carbamoyl piperazine derivatives.

Reaction Scheme & Experimental Workflow

The overall synthetic strategy involves the N-acylation of a mono-substituted piperazine with a suitable chloroformate in the presence of a non-nucleophilic base. This approach is efficient and widely applicable for the synthesis of various carbamate derivatives.

Chemical Reaction Scheme

Figure 1. Synthesis of Pentyl 4-benzylpiperazine-1-carboxylate. N-Benzylpiperazine Product N-Benzylpiperazine->Product + Pentyl Chloroformate DCM, 0°C to rt Pentyl_Chloroformate Triethylamine Triethylamine (Base) Salt Triethylammonium Chloride

Caption: Figure 1. Synthesis of Pentyl 4-benzylpiperazine-1-carboxylate.

Overall Experimental Workflow

Figure 2. Step-by-step experimental workflow. A Reaction Setup (Inert Atmosphere) B Reagent Addition (0 °C) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Aqueous Work-up & Extraction C->D E Purification (Column Chromatography) D->E F Solvent Removal (Rotary Evaporation) E->F G Final Product Characterization F->G

Caption: Figure 2. Step-by-step experimental workflow.

Detailed Synthesis Protocol

This protocol describes the synthesis of pentyl 4-benzylpiperazine-1-carboxylate . The principles can be readily adapted for other piperazine derivatives and alkyl chains.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
N-Benzylpiperazine176.261.76 g10.01.0
Pentyl Chloroformate150.611.66 g (1.51 mL)11.01.1
Triethylamine (TEA)101.191.52 g (2.09 mL)15.01.5
Dichloromethane (DCM)-50 mL--
Deionized Water-As needed--
Brine (Saturated NaCl)-As needed--
Anhydrous Sodium Sulfate-As needed--
Silica Gel (230-400 mesh)-As needed--
TLC Plates (Silica gel 60 F254)-As needed--

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Chloroformates are corrosive and moisture-sensitive.

Step-by-Step Procedure
  • Reaction Vessel Preparation: Set up a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a gentle stream of nitrogen. An inert atmosphere is crucial to prevent moisture from hydrolyzing the pentyl chloroformate.[8]

  • Initial Reagent Addition: To the reaction flask, add N-benzylpiperazine (1.76 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL). Stir the mixture until the solid is fully dissolved. Add triethylamine (2.09 mL, 15.0 mmol). The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Controlling Reaction Temperature: Cool the flask to 0 °C using an ice-water bath. This is a critical step to manage the exothermic nature of the acylation reaction and minimize the formation of potential side products.

  • Addition of Chloroformate: Dissolve pentyl chloroformate (1.51 mL, 11.0 mmol) in anhydrous DCM (10 mL) and add it to the dropping funnel. Add the chloroformate solution dropwise to the stirred piperazine solution over 20-30 minutes. A slow, controlled addition is essential for maintaining the low temperature.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring Reaction Completion: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a developing chamber with a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). Spot the starting material (N-benzylpiperazine) and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot is no longer visible. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

  • Aqueous Work-up: Once the reaction is complete, quench it by adding 20 mL of deionized water to the flask. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Washing and Drying: Combine all the organic layers and wash them with 30 mL of brine. The brine wash helps to remove residual water from the organic phase. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Purification Protocol

The high polarity and basicity of piperazine derivatives can present challenges during purification.[9] Tailing of spots on TLC and poor separation during column chromatography are common issues.[9][10]

Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully load this powder onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 40%).

  • Troubleshooting: If peak tailing is observed, pre-treating the silica gel or adding a small amount of triethylamine (0.5-1%) to the mobile phase can significantly improve the separation by neutralizing the acidic sites on the silica.[10]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Characterization and Data

To confirm the identity and purity of the synthesized pentyl 4-benzylpiperazine-1-carboxylate, a combination of spectroscopic techniques is essential.[11]

Expected Analytical Data
  • Appearance: Colorless to pale yellow oil.

  • Yield: Typically 80-95%.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25-7.35 (m, 5H, Ar-H)

    • δ 3.95 (t, J = 6.8 Hz, 2H, -O-CH₂ -(CH₂)₃CH₃)

    • δ 3.50 (s, 2H, Ar-CH₂ -N)

    • δ 3.45 (t, J = 5.2 Hz, 4H, piperazine ring protons)

    • δ 2.45 (t, J = 5.2 Hz, 4H, piperazine ring protons)

    • δ 1.50-1.60 (m, 2H, -O-CH₂-CH₂ -(CH₂)₂CH₃)

    • δ 1.25-1.35 (m, 4H, -(CH₂)₂-CH₂ -CH₂ -CH₃)

    • δ 0.90 (t, J = 7.0 Hz, 3H, -CH₂-CH₃ )

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 155.5 (C=O, carbamate)[3][11]

    • δ 138.0 (Ar-C)

    • δ 129.2 (Ar-CH)

    • δ 128.2 (Ar-CH)

    • δ 127.1 (Ar-CH)

    • δ 66.5 (-O-CH₂)

    • δ 63.0 (Ar-CH₂)

    • δ 53.0 (piperazine C-N)

    • δ 44.5 (piperazine C-N)

    • δ 28.8 (pentyl CH₂)

    • δ 28.1 (pentyl CH₂)

    • δ 22.3 (pentyl CH₂)

    • δ 14.0 (pentyl CH₃)

  • HRMS (ESI-TOF):

    • Calculated for C₁₇H₂₆N₂O₂ [M+H]⁺: 291.2072

    • Found: 291.20XX

The presence of the carbamate carbonyl peak around 155 ppm in the ¹³C NMR spectrum is a key diagnostic signal for successful product formation.[3][11] High-resolution mass spectrometry provides confirmation of the elemental composition.[12]

References

  • BenchChem. (2025). Purification of Piperazine-Containing Compounds. Technical Support Center.
  • BenchChem. (2025).
  • Freeman, S. A., et al. (2013). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. National Energy Technology Laboratory/U.S. Department of Energy. [Link]

  • Martin, A. P., & Godar, G. E. (1959). Purification of piperazine. U.S. Patent No. US2919275A.
  • Godar, G. E., & Martin, A. P. (1969). Recovery and purification of piperazine. U.S. Patent No. US3481933A.
  • Saeed, A., et al. (2023). Synthesis of Novel Cholesteryl Carbamate Derivatives. Oriental Journal of Chemistry, 39(6). [Link]

  • BenchChem. (2025).
  • Wikipedia contributors. (2024). Piperazine. Wikipedia. [Link]

  • Walczak, K., et al. (2022). Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. Molecules, 27(3), 1032. [Link]

  • Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link]

  • Joseph, A., & Mathew, B. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5649-5654. [Link]

  • Boley, A. J., et al. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Šinko, G., et al. (2024). Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties. International Journal of Molecular Sciences, 25(13), 7247. [Link]

  • Choudhary, M., et al. (2022). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Indian Journal of Chemistry, 61B(10), 1113-1118. [Link]

  • Niphakis, M. J., et al. (2013). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry, 56(12), 4964-4976. [Link]

  • ResearchGate. (2024). The portions of the ¹H NMR spectra of the most active carbamates as selective BChE inhibitors were compared. [Link]

  • Sánchez-Alonso, R. M., et al. (1989). Piperazine derivatives of benzimidazole as potential anthelmintics. Part 1: Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates. Pharmazie, 44(9), 606-607. [Link]

  • da Silva, G. G., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 33-45. [Link]

  • Naturalista Campano. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

preventing side reactions during deprotection of piperazine pentyl carbamates

Author: BenchChem Technical Support Team. Date: March 2026

The following guide addresses the technical challenges of deprotecting Piperazine Pentyl Carbamates .

Note on Chemical Nomenclature: This guide assumes you are referring to the


-Pentyl  (or 

-Amyl) carbamate moiety. Unlike the acid-labile Boc (

-butyl) or hydrogenolysis-labile Cbz (benzyl) groups, simple alkyl carbamates (methyl, ethyl, pentyl) are chemically robust. They generally resist mild acid (TFA) and catalytic hydrogenation. Their removal often requires harsh conditions (HBr/AcOH, strong base) or specialized silylating agents (TMSI), creating a high risk of side reactions.

Diagnostic & Strategy Selector

Current Status: You are attempting to cleave a chemically stable alkyl carbamate from a nucleophilic piperazine scaffold.

Observation Probable Cause Recommended Action
No Reaction Reagent too mild (e.g., TFA, HCl/Dioxane).Switch to TMSI (Iodotrimethylsilane) or HBr/AcOH .
Product + +70 Da Mass (approx)

-Alkylation
. The cleaved pentyl group (as a cation or halide) re-attacked the piperazine.
Implement Scavenger Protocol or Biphasic Extraction (See Guide #2).
Product + Dimerization Urea Formation . Incomplete decarboxylation or isocyanate intermediate attack.Avoid neutral aqueous workups; maintain acidic pH until full decarboxylation.

Troubleshooting Guides & FAQs

Q1: Why is my pentyl carbamate not cleaving with standard TFA cocktails?

Technical Insight: The


-butyl carbamate (Boc) relies on the stability of the 

-butyl cation (

mechanism) to cleave under mild acidic conditions. The

-pentyl
group forms a highly unstable primary carbocation. Therefore, TFA cannot catalyze the elimination. Solution: You must switch from an

-type elimination strategy to an

-type cleavage
using a strong nucleophile (Iodide) and a Lewis acid. The gold standard is Iodotrimethylsilane (TMSI) .
Q2: I see a significant impurity corresponding to -pentyl piperazine. How do I prevent this?

The "Re-Alkylation" Trap: When you cleave an alkyl carbamate with TMSI or HBr, the byproduct is Pentyl Iodide or Pentyl Bromide .



Upon workup (quenching the silyl ester), you generate the free amine (

). Piperazine is a potent nucleophile. If the Pentyl Iodide is still present in the flask when you basify the mixture, the piperazine will attack it, re-installing the pentyl group directly onto the nitrogen (irreversibly).

Prevention Protocol:

  • Solvent Extraction: Before basifying to liberate the free amine, wash the reaction mixture (while still acidic/silylated) with non-polar solvents (Hexanes/Ether) to extract the alkyl halide.

  • Scavengers: Add a "sacrificial" nucleophile (e.g., Thioanisole or a polymer-supported thiol) that is more reactive than the piperazine.

Q3: How do I prevent Urea formation during workup?

Mechanism: Carbamate cleavage often proceeds through a carbamic acid (


) intermediate.[1] If the pH is neutralized too quickly, this species can dehydrate to an isocyanate (if primary) or react with another equivalent of amine to form a urea dimer.
Solution: 
Ensure the "Quench" phase is sufficiently acidic and prolonged to force complete decarboxylation (

evolution) before any base is added.

Experimental Protocols

Protocol A: TMSI-Mediated Cleavage (Recommended)

Best for substrates sensitive to harsh reflux conditions.

Reagents:

  • Chlorotrimethylsilane (TMSCl)

  • Sodium Iodide (NaI)

  • In situ generation of TMSI is cheaper and safer than using neat TMSI.

  • Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step:

  • Setup: Dissolve the Piperazine Pentyl Carbamate (1.0 equiv) in anhydrous MeCN (0.1 M) under Nitrogen.

  • Activation: Add NaI (4.0 equiv) followed by TMSCl (4.0 equiv). The solution will turn yellow/orange (iodine formation).

  • Reaction: Stir at room temperature for 4–8 hours. Monitor by LCMS.[2][3]

    • Note: You are looking for the disappearance of starting material. The intermediate silyl carbamate may hydrolyze on the LCMS column, showing the "product" mass, so be cautious.

  • Quench (Critical Step):

    • Cool to 0°C.

    • Add Methanol (excess) carefully. This cleaves the

      
       and 
      
      
      
      bonds.
    • Wait: Stir for 30 mins to ensure decarboxylation.

  • Purification (Anti-Alkylation):

    • Concentrate the mixture to remove MeCN/MeOH.

    • Redissolve the residue in 1M HCl (aq) .

    • Wash 3x with Diethyl Ether or Hexanes. This removes the Pentyl Iodide byproduct.

    • Only after washing, adjust the aqueous layer to pH > 10 with NaOH and extract the free piperazine into DCM.

Protocol B: Acid Hydrolysis (HBr/AcOH)

Only for very robust substrates.

Step-by-Step:

  • Dissolve substrate in 33% HBr in Acetic Acid .

  • Stir at room temperature (or mild heat 40°C) for 12–24 hours.

  • Precipitate the piperazine hydrobromide salt by adding cold Diethyl Ether.

  • Filter the solid salt (The Pentyl Bromide stays in the ether filtrate).

  • Validation: This method physically separates the alkylating agent (filtrate) from the product (precipitate) immediately.

Mechanistic Visualization

The following diagram illustrates the critical "Danger Zone" where side reactions occur during the TMSI cleavage pathway.

DeprotectionPathways Start Piperazine Pentyl Carbamate (R2N-CO-O-Pentyl) Intermed1 Silyl Carbamate Intermediate (R2N-CO-O-TMS) Start->Intermed1 Silylation & SN2 Attack Byprod1 Byproduct: Pentyl Iodide (Pentyl-I) Start->Byprod1 Cleavage TMSI Reagent: TMSI (TMS-I) Quench Methanol Quench (Acidic pH) Intermed1->Quench SideRxn SIDE REACTION: N-Alkylation Byprod1->SideRxn Present during basification FreeAmine Free Piperazine (R2NH) Quench->FreeAmine Decarboxylation (-CO2) FreeAmine->SideRxn Nucleophilic Attack DeadEnd N-Pentyl Piperazine (Impurity) SideRxn->DeadEnd Prevention PREVENTION: Ether Wash of Acidic Layer Prevention->Byprod1 Removes Pentyl-I

Caption: Pathway analysis showing the generation of Pentyl Iodide and the risk of re-alkylation if the byproduct is not removed prior to generating the free amine.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979). "Trimethylsilyl iodide as a peptide deblocking agent." Journal of the Chemical Society, Chemical Communications, (11), 495-496. Link (Foundational text on TMSI cleavage of non-labile carbamates).

  • Olofson, R. A., et al. (1977). "A new reagent for the selective deblocking of carbamates." Tetrahedron Letters, 18(18), 1571-1574. (Describes the mechanism of alkyl-oxygen cleavage using silyl reagents).
  • Rawal, V. H., et al. (1987). "Iodotrimethylsilane-mediated deprotection of carbamates." Journal of Organic Chemistry, 52(10), 1986–1993. Link (Detailed kinetics and side reaction analysis).

Sources

removing impurities from crude tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate .

Synthesizing monoalkylated piperazines typically involves reacting a Boc-protected haloalkane (e.g., 1-Boc-amino-5-bromopentane) with a large stoichiometric excess of piperazine. While this excess suppresses the formation of bis-alkylated byproducts, it creates a significant downstream purification bottleneck. This guide provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to help you isolate your target compound with high purity and yield.

I. Purification Logic & Workflow

The purification of this compound relies on exploiting the subtle pKa and lipophilicity differences between the highly polar unreacted piperazine, the moderately polar monoalkylated target, and the highly lipophilic bis-alkylated impurity.

PurificationWorkflow Crude Crude Reaction Mixture (Target, Piperazine, Bis-alkylated, Salts) Filter Filtration (0°C) Crude->Filter Salts Insoluble Salts (Piperazine HX) Filter->Salts Discard Filtrate Filtrate (Concentrated) Filter->Filtrate Keep AqExt Aqueous Extraction (pH 11-12, CHCl3) Filtrate->AqExt AqPhase Aqueous Phase (Unreacted Piperazine) AqExt->AqPhase Discard OrgPhase Organic Phase (Target + Bis-alkylated) AqExt->OrgPhase Keep Silica Flash Chromatography (DCM:MeOH:NH4OH) OrgPhase->Silica BisImp Bis-alkylated Impurity (High Rf) Silica->BisImp Elutes First Pure Pure Target Compound (Medium Rf) Silica->Pure Elutes Second

Workflow for isolating monoalkylated piperazine from crude mixtures.

II. Troubleshooting FAQs

Q1: I used a 5-fold excess of piperazine to prevent bis-alkylation. How do I remove it without losing my monoalkylated product in the aqueous phase? A1: Piperazine is highly water-soluble, but its two basic nitrogen atoms have pKa values of 9.73 and 5.35 [1]. If your aqueous phase is neutral or slightly acidic during workup, both your target and the unreacted piperazine will be protonated and lost to the aqueous layer. Solution: Adjust the aqueous phase to pH 11–12 using 1M NaOH. At this pH, piperazine is driven into its free-base form. Extract the aqueous layer with chloroform (CHCl₃) rather than dichloromethane (DCM). CHCl₃ provides a superior partition coefficient for monoalkylated piperazines, effectively pulling your target into the organic phase while leaving the bulk of the highly polar free piperazine in the water [2].

Q2: My product streaks severely on normal-phase silica gel TLC, making it impossible to separate from the bis-alkylated impurity. What mobile phase should I use? A2: Standard silica gel is slightly acidic. The secondary and tertiary amines on your target molecule act as hydrogen-bond acceptors and cation-exchange sites, causing irreversible binding and severe streaking [3]. Solution: You must neutralize the silica's silanol groups by adding a volatile basic modifier. Use a solvent system of Dichloromethane/Methanol/Aqueous Ammonium Hydroxide (DCM:MeOH:NH₄OH) in a ratio of 90:9:1 [4]. The NH₄OH deprotonates the silica, allowing the amines to elute as sharp, distinct bands.

Q3: During the reaction or initial concentration, a massive amount of white solid precipitates. Is this my product? A3: No. The alkylation reaction generates hydrohalic acid (e.g., HBr or HCl), which immediately reacts with the excess piperazine to form piperazine dihydrohalide salts. Solution: This precipitation is highly beneficial. Piperazine dihalide salts are virtually insoluble in cold organic solvents[2]. Filter this solid off and discard it before attempting your aqueous extraction. This simple mechanical step removes a significant portion of the unreacted piperazine early in the workflow.

III. Quantitative Data & Physicochemical Properties

Understanding the comparative properties of your mixture components is critical for tracking them during extraction and chromatography.

PropertyUnreacted PiperazineTarget Compound (Monoalkylated)Bis-alkylated Impurity
Structure Type Free diamineSecondary/Tertiary amine + BocTertiary amines + 2x Boc
pKa (approx) 9.73, 5.35~9.0 (piperazine ring)~8.5 (tertiary amines)
Aqueous Solubility (pH 12) Very HighLow to ModerateInsoluble
Organic Solubility (CHCl₃) LowHighVery High
TLC R_f (DCM:MeOH:NH₄OH 90:9:1) 0.00 - 0.05 (Baseline)0.30 - 0.400.80 - 0.90
Ninhydrin Stain Response Strong PurpleStrong Purple/BrownNegative / Weak Yellow

IV. Step-by-Step Methodologies

Protocol 1: Acid-Base Extraction for Piperazine Removal

Causality Focus: This protocol uses pH manipulation to selectively partition the target molecule away from the starting materials.

  • Precipitation & Filtration: Cool the crude reaction mixture (typically in ethanol or DCM) to 0°C for 1 hour. Filter the resulting white precipitate (piperazine dihalide salt) through a Celite pad. Discard the solid.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the primary reaction solvent.

  • Basification (Self-Validating Step): Suspend the concentrated residue in deionized water. Slowly add 1M NaOH dropwise while stirring. Validation: Continuously spot the aqueous layer onto pH paper until a stable pH of 11–12 is reached. This ensures all amines are fully deprotonated.

  • Selective Extraction: Extract the basic aqueous layer 4 times with equal volumes of Chloroform (CHCl₃). Note: Do not substitute with ethyl acetate; its hydrogen-bonding nature will pull too much water and unreacted piperazine into the organic phase.

  • Washing & Drying: Wash the combined CHCl₃ layers once with a small volume of saturated brine to remove residual water. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude monoalkylated product.

Protocol 2: Flash Chromatography for Bis-alkylated Impurity Removal

Causality Focus: This protocol uses a dynamically modified stationary phase to prevent amine tailing and resolve lipophilic impurities.

  • Column Preparation: Slurry-pack a standard silica gel column using DCM containing 1% aqueous NH₄OH. Causality: Pre-treating the column with the basic modifier neutralizes acidic silanols, preventing the target from irreversibly binding to fresh silica.

  • Sample Loading: Dissolve the crude mixture from Protocol 1 in a minimum amount of DCM (add a few drops of MeOH if solubility is poor) and load it carefully onto the column head.

  • Gradient Elution:

    • Begin elution with DCM:MeOH:NH₄OH (95:4.5:0.5) to flush out the highly lipophilic bis-alkylated impurity.

    • Gradually increase the polarity to DCM:MeOH:NH₄OH (90:9:1) to elute the target compound.

  • Fraction Monitoring (Self-Validating Step): Spot fractions on a TLC plate and develop with the 90:9:1 mobile phase. Dip the plate in Ninhydrin stain and heat.

    • Validation: The bis-alkylated impurity will elute first and show little to no color change. Your target compound will elute second and stain a distinct purple/brown due to the free secondary amine on the piperazine ring.

  • Isolation: Pool the target fractions and concentrate under reduced pressure. To remove residual ammonia, co-evaporate the final product twice with pure DCM.

V. References

  • National Center for Biotechnology Information. "Piperazine | C4H10N2 | CID 4837 - PubChem". nih.gov.[Link]

  • ResearchGate. "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?". researchgate.net.[Link]

  • Chemistry LibreTexts. "Packing Normal Phase Columns". libretexts.org.[Link]

  • Biotage. "Using TLC to Scout Flash Chromatography Solvents". biotage.com.[Link]

resolving solubility issues of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate in water

Author: BenchChem Technical Support Team. Date: March 2026

Topic: tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate

Executive Summary & Chemical Analysis

The Challenge: You are attempting to dissolve tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate in an aqueous medium. This molecule presents a classic "push-pull" solubility paradox:

  • Hydrophobic Domain: The tert-butyl carbamate (Boc) group and the pentyl linker are highly lipophilic (

    
    ), driving the molecule to aggregate and precipitate in water.
    
  • Hydrophilic/Basic Domain: The piperazine ring contains basic nitrogen atoms (pKa ~9.8 for the secondary amine; ~5.3 for the tertiary amine).

The Solution Logic: At neutral pH (7.4), the lipophilic forces often overwhelm the partial ionization of the piperazine, leading to turbidity. To resolve this, we must exploit the basicity of the piperazine nitrogens to force solvation via charge repulsion, without triggering the acid-catalyzed deprotection of the Boc group.

Troubleshooting Decision Matrix

Before proceeding, identify your experimental constraints using the workflow below.

Solubility_Workflow Start Start: Insoluble Precipitate Constraint Is Low pH (4.5 - 6.0) Permissible in Assay? Start->Constraint Method_A Method A: pH Tuning (Acidification) Constraint->Method_A Preferred Method_B Method B: DMSO Spike (Co-solvent) Constraint->Method_B Standard Bio-Assay Yes_pH Yes No_pH No (Strict pH 7.4) Sub_A Use Acetic/Citric Acid (Target pH 5.5) Method_A->Sub_A Method_C Method C: Encapsulation (Cyclodextrin) Method_B->Method_C If Toxicity Issues Sub_B Pre-dissolve 1000x in DMSO Method_B->Sub_B

Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay pH tolerance.

Method A: pH Tuning (The "Sweet Spot" Protocol)

Best For: Chemical synthesis, purification, and assays tolerant of mild acidity (pH 5.0–6.0). Mechanism: Protonation of the piperazine secondary amine (


) creates a cationic species, drastically increasing water solubility.

Critical Warning: The Boc group is acid-labile.[1][2][3] Do NOT use strong acids (TFA, HCl > 1M) or heat, as this will remove the protecting group [1].

Protocol:
  • Preparation: Weigh the target compound into a glass vial.

  • Acid Choice: Prepare a 50 mM Citric Acid or Acetic Acid solution. Avoid mineral acids (HCl) to prevent local regions of very low pH during addition.[1]

  • Titration: Add the weak acid solution dropwise to the solid while vortexing.

  • Target: Aim for pH 5.5 .

    • Why? The pKa of the piperazine secondary amine is ~9.7 [2]. At pH 5.5, it is 99.9% protonated.[1] The Boc group is kinetically stable at pH > 4.0 at room temperature [1].

  • Equilibration: Allow to stand for 10 minutes. If clear, filter through a 0.22 µm PVDF filter (low protein binding).

ParameterSpecification
Target pH 5.0 – 6.0
Recommended Acid Acetic Acid, Citric Acid, or Mesylic Acid (dilute)
Forbidden Acids TFA (Trifluoroacetic acid), Conc.[4] HCl
Stability Stable for >24h at RT (Boc remains intact)
Method B: The Co-Solvent Spike (DMSO)

Best For: Cell-based assays (IC50 determination) where pH must remain physiological (7.4).[4][1] Mechanism: DMSO solvates the hydrophobic Boc/Pentyl tail, preventing aggregation before the compound disperses in the aqueous media.

Protocol:
  • Stock Solution: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM .

    • Note: The solution should be crystal clear. If cloudy, sonicate for 30 seconds.[1]

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the DMSO stock 1:10 into Ethanol or PEG-400 .[4][1] This reduces the "shock" of hitting water, which can cause rapid precipitation.

  • Final Dilution: Spike the stock into your aqueous buffer (PBS/Media) while vortexing rapidly .

    • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity in sensitive cell lines [3].[4][1][5][6]

Troubleshooting "Crash Out": If a white precipitate forms immediately upon adding to water:

  • Cause: The local concentration exceeded the solubility limit before mixing.

  • Fix: Use a "step-down" dilution. Dilute stock into 50% DMSO/Water, then 10% DMSO/Water, then final buffer.

Method C: Cyclodextrin Encapsulation (Advanced)[1]

Best For: In vivo studies or highly sensitive primary cell cultures where DMSO is toxic.[1] Mechanism: The hydrophobic Boc-Pentyl tail enters the cavity of the cyclodextrin, shielding it from water, while the hydrophilic exterior maintains solubility.

Protocol:
  • Prepare a 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solution in water.[4][1]

  • Add the solid compound to this vehicle.[1]

  • Sonicate at 37°C for 30–60 minutes.

  • The solution should clarify.[1][7] This creates a "molecular dispersion" rather than a true solution.[1]

Frequently Asked Questions (FAQ)

Q1: Will the Boc group fall off if I leave it in PBS at 37°C? A: No. The Boc group is stable to hydrolysis at neutral and basic pH (7–12) and temperatures up to 80°C. It is only labile in acidic environments (pH < 4) [1]. In PBS (pH 7.4), it is perfectly stable for days.

Q2: I see two spots on my TLC after dissolving in Methanol/HCl. What happened? A: You likely deprotected the compound. Methanol/HCl is a standard condition for removing Boc groups.[1] If you need to acidify for solubility, use Acetic Acid, not HCl.

Q3: Can I use sonication to dissolve it? A: Yes, sonication is safe. However, avoid excessive heat buildup during sonication, as heat + slight acidity (if present) can accelerate Boc cleavage. Pulse sonicate (10s on, 10s off).

Q4: Why is the piperazine pKa important? A: Piperazine has two pKas: ~5.3 and ~9.7. The nitrogen attached to the pentyl chain is tertiary (less basic, pKa ~5-6). The distal nitrogen is secondary (more basic, pKa ~9.7). To solubilize the molecule, you primarily rely on protonating that distal secondary amine [2].

References
  • BenchChem Technical Support. (2025).[1][3][8] Stability and Storage of Boc-Protected Diamines: A Technical Guide. Retrieved from [4]

  • University of Regina. (2012). pKa Values of Some Piperazines at 298 K. Journal of Chemical & Engineering Data. Retrieved from [4]

  • LifeTein Support. (2023).[1] DMSO Usage in Cell Culture and Cytotoxicity Limits. Retrieved from [4]

  • PubChem. (2025).[1] tert-Butyl piperazin-1-ylcarbamate Compound Summary. National Library of Medicine.[1] Retrieved from [4]

Sources

alternative reagents for synthesizing tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers synthesizing tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate .

This molecule serves as a critical linker in medicinal chemistry, particularly for PROTACs (Proteolysis Targeting Chimeras) and heterobifunctional ligands.[1] Its structure consists of a piperazine ring (providing solubility and a handle for further functionalization) connected via a pentyl chain to a Boc-protected primary amine.[1][2]

Topic: Synthesis of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate Case ID: LINKER-SYN-005 Status: Active Guide[1][2]

Executive Summary & Molecule Analysis

Target Structure: Boc-NH-(CH2)5-(Piperazine) Core Challenge: The primary difficulty in synthesizing this molecule is selectivity .[1][2] Reacting a bifunctional alkyl linker with piperazine often leads to the formation of the "dumbbell" bis-alkylated byproduct (1,4-bis(5-(Boc-amino)pentyl)piperazine), which is difficult to separate from the desired mono-substituted product.[1][2]

Standard Route: Nucleophilic substitution of N-Boc-5-bromopentylamine with excess piperazine.[1][2] Recommended Alternative: Orthogonal protection strategy using N-Cbz-piperazine or Reductive Amination.[1][2]

Troubleshooting Dashboard

Quick solutions for common experimental failures.

SymptomProbable CauseImmediate Corrective Action
Bis-alkylation (Dumbbell product) Stoichiometry of piperazine is too low.[1][2]Increase Piperazine equivalents to 5.0–10.0 eq. Alternatively, switch to the Orthogonal Protection Route (See Protocol C).[1]
Low Yield (<30%) Formation of quaternary ammonium salts or polymerization.[1]Switch solvent to Acetonitrile (MeCN) or TFE (2,2,2-Trifluoroethanol) .[1][2] TFE stabilizes the mono-alkylated transition state.[2]
Product stuck in Aqueous Phase Piperazine is highly polar; product forms a salt.Salting out: Saturate the aqueous phase with NaCl/K2CO3 before extraction. Use CHCl3/iPrOH (3:1) for extraction, not just DCM.[1]
Incomplete Reaction Poor leaving group (Chloride) or low temperature.[1][2]Add NaI (0.1 eq) as a Finkelstein catalyst to generate the reactive iodide in situ.[1] Heat to 60°C.

Detailed Protocols & Alternative Reagents

Protocol A: The "Green" Reductive Amination (High Selectivity)

Best for: Avoiding bis-alkylation without using large excesses of reagents.[1][2]

Concept: Instead of alkylating with a halide, react N-Boc-5-aminopentanal with piperazine. The intermediate imine is reduced selectively.

  • Reagents:

    • Aldehyde: N-Boc-5-aminopentanal (Commercial or oxidation of N-Boc-5-aminopentanol via Swern/Dess-Martin).[1][2]

    • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3).[1][2] Why? It is milder than NaBH3CN and less toxic.[1][2] It reduces the imine faster than the aldehyde.

    • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1][2]

Step-by-Step:

  • Dissolve Piperazine (2.0 eq) in DCE.

  • Add N-Boc-5-aminopentanal (1.0 eq) dropwise at 0°C.

  • Stir for 30 mins to allow imine formation.

  • Add NaBH(OAc)3 (1.5 eq) in portions.

  • Warm to RT and stir for 4–16 hours.

  • Quench: Add saturated NaHCO3.

  • Workup: Extract with DCM. The excess piperazine remains in the aqueous phase (if pH is managed correctly) or can be sublimed off.

Protocol B: Orthogonal Protection Strategy (The "Pro" Route)

Best for: GMP-like purity and absolute prevention of bis-alkylation.[1][2]

Concept: Use a mono-protected piperazine (e.g., N-Cbz-piperazine or N-Benzyl-piperazine) to physically block the second nitrogen, making bis-alkylation impossible.[1][2]

  • Reagents:

    • Nucleophile: 1-Cbz-piperazine (Benzyl 1-piperazinecarboxylate).[1][2]

    • Electrophile: N-Boc-5-bromopentylamine.[1][2]

    • Base: Cs2CO3 (Cesium Carbonate) or DIPEA.[1][2]

    • Deprotection: H2 / Pd/C (Hydrogenolysis).[1][2]

Step-by-Step:

  • Alkylation: Mix 1-Cbz-piperazine (1.0 eq), N-Boc-5-bromopentylamine (1.1 eq), and Cs2CO3 (2.0 eq) in MeCN. Reflux (60–80°C) for 12 hours.[1][2]

    • Result: Pure tert-butyl N-[5-(4-Cbz-piperazin-1-yl)pentyl]carbamate.[1][2]

  • Purification: Simple silica flash chromatography (the product is lipophilic and easy to separate).

  • Deprotection: Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%).[1][2] Stir under H2 balloon for 2–4 hours.

  • Filtration: Filter through Celite to remove Pd.[1][2]

  • Yield: Quantitative deprotection. The Boc group remains intact under neutral hydrogenation conditions.

Protocol C: Optimized Nucleophilic Substitution (Direct Route)

Best for: Quick, small-scale batches where separation is acceptable.[1][2]

Reagent Alternatives:

  • Leaving Group: If the Bromide is slow, convert the corresponding alcohol (N-Boc-5-aminopentanol) to the Mesylate (OMs) using MsCl/TEA.[1][2] Mesylates are often cleaner than bromides.[1][2]

  • Solvent: Acetone is excellent for precipitating the piperazine-HBr salt, driving the reaction forward.

Step-by-Step:

  • Dissolve Piperazine (5.0–10.0 eq) in refluxing Acetone or MeCN.

  • Dissolve N-Boc-5-bromopentylamine (1.0 eq) in a minimal amount of solvent.[1][2]

  • Slow Addition: Add the bromide solution to the refluxing piperazine over 1–2 hours (syringe pump recommended). High dilution favors mono-alkylation.[1][2]

  • Workup: Filter off the precipitated Piperazine hydrobromide salt. Concentrate the filtrate.

  • Purification: The residue contains Product + Excess Piperazine. Remove piperazine by high-vacuum sublimation or washing with water (if product is sufficiently lipophilic, which it is).[1][2]

Visualizing the Pathways

The following diagram illustrates the decision logic and chemical pathways for synthesizing the target linker.

LinkerSynthesis Start Target: tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate Choice Select Synthetic Strategy Start->Choice RouteA Route A: Direct Alkylation (Quick, Lower Selectivity) Choice->RouteA RouteB Route B: Reductive Amination (Green, High Selectivity) Choice->RouteB RouteC Route C: Orthogonal Protection (Highest Purity, Multi-step) Choice->RouteC ReagentsA Reagents: Piperazine (10 eq) + N-Boc-5-bromopentylamine RouteA->ReagentsA ReagentsB Reagents: Piperazine + N-Boc-5-aminopentanal + STAB RouteB->ReagentsB ReagentsC Step 1: N-Cbz-Piperazine + N-Boc-5-bromopentylamine RouteC->ReagentsC IssueA Risk: Bis-alkylation (Dumbbell) ReagentsA->IssueA MechB Mechanism: Imine Reduction ReagentsB->MechB ResultC Result: Pure Mono-substituted Product MechB->ResultC Yields StepC2 Step 2: H2 / Pd/C (Deprotection) ReagentsC->StepC2 StepC2->ResultC

Caption: Comparative workflow for the synthesis of the target linker. Route C (Green) offers the highest chemical fidelity by mechanically preventing side reactions.[1]

Frequently Asked Questions (FAQs)

Q: Can I use TFA to deprotect the Boc group before attaching the piperazine? A: No. If you deprotect the amine on the pentyl chain first, you will have a diamine (1,5-diaminopentane).[1] Reacting this with reagents will lead to uncontrollable polymerization or random coupling.[1][2] The Boc group must remain until the final step of your PROTAC/drug synthesis.

Q: Why do you recommend Sodium Triacetoxyborohydride (STAB) over NaBH4? A: NaBH4 is too strong and can reduce aldehydes to alcohols before they form the imine with piperazine.[1] STAB is less reactive and selectively reduces the imine formed in situ, which is crucial for the Reductive Amination protocol (Protocol B)[1] [1].

Q: My product is an oil and difficult to crystallize. How do I purify it? A: These linkers are often oils.[1][2]

  • Acid/Base Wash: Dissolve the crude oil in EtOAc. Wash with water (removes excess piperazine).[1][2] Extract the organic layer with 0.5M citric acid (pulls the product into water as a salt). Wash the aqueous layer with EtOAc (removes non-basic impurities).[1] Basify the aqueous layer (pH > 10) and extract back into DCM.[1]

  • Salt Formation: Convert the product to a crystalline salt (e.g., oxalate or fumarate) by adding the corresponding acid in acetone/EtOH.

Q: Can I use N-Boc-piperazine as the starting material? A: Warning: If you react N-Boc-piperazine with N-(5-bromopentyl)phthalimide, you will get the correct skeleton, but you must ensure your final deprotection steps are compatible.[1][2] However, if you are trying to make the exact title compound, using N-Boc-piperazine + a pentyl alkylator usually puts the Boc on the ring, not the chain.[1] Always verify your regiochemistry.[1][2]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures.[1][2] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [1][2]

  • BenchChem. (2025).[1][2][4][5][6] Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. BenchChem Technical Support.

  • Yang, J. W., Pan, S. C., & List, B. (2006).[1] Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate. Organic Syntheses, 83, 1.

  • National Center for Biotechnology Information.[1][2] (2025).[1][2][4][6][7] PubChem Compound Summary for CID 21701658, tert-Butyl piperazin-1-ylcarbamate.[1][2]

Sources

overcoming steric hindrance in tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Overcoming Steric Hindrance in tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate Reactions

Overview: tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate is a highly versatile building block in drug discovery, but functionalizing its secondary piperazine amine often results in stalled reactions, poor yields, or complex byproduct mixtures. As a Senior Application Scientist, I frequently see researchers fail to account for the dual-layered steric hindrance inherent to this molecule:

  • Inherent Secondary Amine Bulk: The reactive site is a secondary nitrogen embedded within a rigid chair conformation, naturally raising the activation energy required for nucleophilic attack.

  • Hydrophobic Chain Folding: In non-polar or moderately polar solvents (like Dichloromethane), the flexible 5-carbon alkyl chain and the bulky tert-butyloxycarbonyl (Boc) group undergo hydrophobic folding. This creates a pseudo-macrocyclic shield around the piperazine ring, physically blocking electrophiles from approaching the secondary amine 1[1].

This guide provides field-proven, mechanistically sound solutions to overcome these barriers.

FAQ & Troubleshooting Guide

Q1: Why do standard coupling reagents (EDC/HOBt, DCC) fail during the amidation of this piperazine derivative with bulky carboxylic acids? A1: Standard carbodiimide reagents generate OBt active esters that lack the electrophilicity required to overcome the steric shielding of the folded Boc-pentyl chain. To force the reaction forward, you must use uronium/aminium-based reagents that generate highly reactive active esters.

  • HATU generates an OAt ester. The adjacent pyridine nitrogen provides anchimeric assistance (intramolecular hydrogen bonding), effectively pulling the hindered secondary amine into the transition state .

  • COMU is a third-generation Oxyma-based reagent featuring a morpholino carbon skeleton. It exists exclusively in the highly reactive uronium form and requires only one equivalent of base, minimizing side reactions while offering superior solubility and safety compared to explosive benzotriazole reagents like HATU 2[2].

Q2: How can I optimize my solvent system to expose the hindered piperazine nitrogen? A2: You must disrupt the intramolecular hydrogen bonding and dispersion forces that cause the Boc-pentyl chain to fold. Switch from DCM to highly polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents solvate the extended conformation of the chain, exposing the secondary amine and stabilizing the polar transition state during nucleophilic attack3[3].

Q3: My N-alkylation yields with secondary alkyl halides are below 20%. How can I drive this


 reaction? 
A3:  Direct 

alkylation of a hindered secondary amine with a secondary alkyl halide is kinetically unfavorable due to severe steric clash and competing E2 elimination. To overcome this, implement a Finkelstein-assisted alkylation . By adding a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI), you transiently convert the sluggish alkyl chloride/bromide into a highly electrophilic alkyl iodide in situ. Coupling this with microwave irradiation (80 °C) provides the thermal energy necessary to cross the activation barrier without degrading the Boc group4[4].

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the performance metrics of common coupling reagents when applied to sterically hindered piperazine derivatives.

Coupling ReagentActive Ester GeneratedReactivity with Hindered AminesEpimerization ControlSafety & Byproduct Profile
EDC / HOBt OBtLow (Often stalls)ModerateSafe; urea byproduct requires aqueous wash
HATU OAtVery High (Anchimeric assistance)ExcellentExplosive hazard ; generates non-soluble byproducts
COMU OxymaVery High (Comparable to HATU)ExcellentNon-explosive; water-soluble byproducts

Data synthesized from comparative benchmarking of peptide coupling reagents 5[5] and 6[6].

Visualizing the Workflows

Troubleshooting Start tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate Reaction Stalled? Type Identify Reaction Type Start->Type Amidation Amidation / Acylation Type->Amidation Alkylation N-Alkylation (SN2) Type->Alkylation Solvent Switch to Polar Aprotic Solvent (DMF or DMSO) to unfold chain Amidation->Solvent Alkylation->Solvent Coupling Use COMU or HATU + DIPEA (1-2 eq) Solvent->Coupling If Amidation Catalyst Add KI/NaI Catalyst + Microwave (80°C) Solvent->Catalyst If Alkylation

Workflow for overcoming steric hindrance in piperazine derivatization.

COMUMechanism Acid Carboxylic Acid + COMU + DIPEA ActiveEster Oxyma Active Ester (Highly Reactive) Acid->ActiveEster Pre-activation (1-2 min) Nucleophile Hindered Piperazine Nucleophilic Attack ActiveEster->Nucleophile Addition of Amine Product Amide Product + Water-Soluble Byproducts Nucleophile->Product Room Temp 1-2 hours

Mechanistic pathway of COMU-mediated amidation for hindered secondary amines.

Self-Validating Experimental Protocols

Protocol 1: COMU-Mediated Amidation of Hindered Piperazine Causality Focus: Pre-activation is critical. COMU must form the Oxyma active ester with the carboxylic acid before the hindered piperazine is introduced, preventing competitive guanidylation of the amine.

  • Pre-activation: In an oven-dried flask under

    
    , dissolve the bulky carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for exactly 2 minutes. The solution may change color as the Oxyma ester forms.
    
  • Amine Addition: Dissolve tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate (1.0 eq) in a minimal volume of DMF. Add this dropwise to the pre-activated ester solution.

  • Reaction: Stir at room temperature for 1-2 hours.

  • Validation Checkpoint (Self-Validation): Perform TLC (10% MeOH in DCM). Use a Chloranil stain (specific for secondary amines). The disappearance of the blue/green spot of the starting piperazine confirms complete consumption. Confirm product mass via LC-MS (ESI+).

  • Workup: Quench with water. Because COMU byproducts are water-soluble, extract with EtOAc, wash the organic layer with brine (3x) to remove DMF, dry over

    
    , and concentrate.
    

Protocol 2: Microwave-Assisted Finkelstein Alkylation Causality Focus: The addition of KI lowers the activation energy by swapping the leaving group, while DMF unfolds the Boc-pentyl chain.

  • Preparation: In a microwave-safe vial, combine tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate (1.0 eq), the secondary alkyl bromide/chloride (1.5 eq), anhydrous

    
     (2.0 eq), and KI (0.2 eq).
    
  • Solvation: Suspend the mixture in anhydrous DMF (0.5 M). Add a magnetic stir bar and seal the vial with a crimp cap.

  • Irradiation: Heat in a microwave reactor at 80 °C for 30 minutes with high stirring.

  • Validation Checkpoint (Self-Validation): Analyze an aliquot via LC-MS. The starting material (

    
     272.2 
    
    
    
    ) should be fully converted to the alkylated product mass. If unreacted SM remains, add an additional 0.5 eq of the alkyl halide and irradiate for 15 more minutes.
  • Workup: Dilute with EtOAc, wash heavily with water (to remove DMF and salts) and 5% aqueous sodium thiosulfate (to remove any trace

    
     generated from KI), dry, and concentrate.
    

References

  • BenchChem. "A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings." BenchChem Tech Support.
  • Sigma-Aldrich. "Peptide Coupling Reagents Guide." Sigma-Aldrich Technical Documents.
  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Knowledge Center.
  • Luxembourg Bio Technologies. "COMU: A third generation of uronium-type coupling reagents." Luxembourg Bio.
  • Aapptec Peptides. "Coupling Reagents." Aapptec.
  • Bouvier, Benjamin. "The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines.
  • BenchChem. "Technical Support Center: Selective Mono-acylation of Piperazine." BenchChem Tech Support.

Sources

Validation & Comparative

LC-MS Characterization of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of LC-MS methodologies for characterizing tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate (referred to herein as tB-Pip-C5 ), a critical aliphatic linker used in PROTAC® and bioconjugate synthesis.

Executive Summary & Molecule Profile

tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate is a heterobifunctional linker featuring a secondary amine (piperazine) and a Boc-protected primary amine, separated by a hydrophobic pentyl chain. Its amphiphilic nature—combining a basic, polar piperazine core (pKa ~9.8) with a lipophilic Boc-pentyl tail—presents unique chromatographic challenges.

This guide compares the three primary analytical workflows for characterizing this molecule: Acidic RPLC , High-pH RPLC , and HILIC , establishing the authoritative protocol for purity and identity confirmation.

FeatureSpecificationAnalytical Implication
Formula C₁₄H₂₉N₃O₂Monoisotopic Mass: 271.23 Da
LogP (Calc) ~2.1Retains well on C18; Boc group dominates hydrophobicity.
pKa (Base) ~9.8 (Piperazine NH)Highly protonated at acidic pH; prone to silanol interactions (tailing).
Lability Boc-groupSusceptible to In-Source Fragmentation (ISF) in MS source.

Comparative Analysis of Chromatographic Strategies

Method A: Acidic Reversed-Phase (The "Standard" Approach)
  • Stationary Phase: C18 (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]

  • Performance:

    • Retention: Moderate to Strong. The Boc group drives retention.

    • Peak Shape: Often poor. The protonated piperazine interacts with residual silanols on the silica surface, causing peak tailing (

      
      ).
      
    • MS Sensitivity: High (Formic acid aids protonation).

Method B: High-pH Reversed-Phase (The "Optimized" Approach)
  • Stationary Phase: Hybrid Silica C18 (e.g., Waters XBridge BEH C18) resistant to high pH.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Performance:

    • Retention: Increased. At pH 10, the piperazine is deprotonated (neutral), significantly increasing hydrophobicity and retention time.

    • Peak Shape: Excellent (

      
      ). Neutral amines do not interact with silanols.
      
    • Selectivity: Orthogonal to acidic methods; useful for separating de-Boc impurities.

Method C: HILIC (The "Polar" Alternative)
  • Stationary Phase: Bare Silica or Amide (e.g., TSKgel Amide-80).

  • Mobile Phase: Acetonitrile/Water + 10 mM Ammonium Acetate (90:10 start).

  • Performance:

    • Retention: Weak for the parent. The hydrophobic Boc/pentyl chain resists the water layer.

    • Utility: Best for detecting highly polar impurities (e.g., free piperazine, oxidized byproducts) that elute in the void volume of RPLC.

Summary of Performance Metrics
MetricAcidic RPLC (Formic Acid)High-pH RPLC (pH 10)HILIC (Amide)
Peak Symmetry Low (Tailing)High (Sharp) Moderate
Retention Stability HighVery High Low (Sensitive to equilibration)
Impurity Profiling Good for hydrophobic impuritiesExcellent for isomers Best for polar degradants
MS Compatibility ExcellentGood (requires diverting salt)Good

Mass Spectrometry Characterization & Fragmentation

The primary challenge in MS analysis of tB-Pip-C5 is distinguishing the parent ion from in-source fragments. The Boc group is thermally labile and can cleave before detection, leading to a false "missing parent" signal.

Fragmentation Pathway (ESI+)[2]
  • Precursor:

    
    
    
  • Primary Fragment (Loss of t-Butyl):

    
     (Isobutene loss)
    
  • Secondary Fragment (Loss of Boc):

    
     (Complete carbamate cleavage to free amine)
    
  • Diagnostic Piperazine Ion:

    
     (Ring cleavage)
    
Visualization: Fragmentation Mechanism

Fragmentation Parent Parent [M+H]+ m/z 272.23 (Intact Boc-Linker) Intermediate Intermediate m/z 216.17 (Loss of Isobutene -56 Da) Parent->Intermediate In-Source/CID -C4H8 Amine Free Amine Core m/z 172.18 (Loss of CO2 -44 Da) Intermediate->Amine -CO2 PipFrag Piperazine Fragment m/z 85.08 (Ring Cleavage) Amine->PipFrag High Energy CID

Figure 1: ESI+ Fragmentation pathway of tB-Pip-C5. Note that m/z 216 and 172 are common in-source artifacts if source temperature is too high.

Validated Experimental Protocols

Protocol 1: High-Fidelity Purity Analysis (High-pH RPLC)

Objective: Quantify purity without peak tailing artifacts.

  • Sample Prep: Dissolve 1 mg tB-Pip-C5 in 1 mL Acetonitrile:Water (1:1). Vortex for 30s.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 50 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10, adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B

  • Flow Rate: 0.4 mL/min at 40°C.

  • Detection: UV 210 nm (amide bond) and ESI+ MS.

Protocol 2: In-Source Fragmentation Check

Objective: Distinguish between actual degradation (free amine impurity) and artificial in-source fragmentation.

  • Inject sample using Protocol 1.

  • Monitor Extracted Ion Chromatograms (EIC) for m/z 272.2 (Parent) and m/z 172.2 (De-Boc).

  • Compare Retention Times (RT):

    • If m/z 172.2 co-elutes exactly with m/z 272.2, it is an artifact (ISF).

    • If m/z 172.2 elutes earlier than m/z 272.2, it is a real impurity (sample degradation).

Method Selection Decision Tree

Use this logic flow to select the correct method for your specific analytical goal.

MethodSelection Start Goal: Characterize tB-Pip-C5 Q1 Primary Objective? Start->Q1 Purity Purity/Assay Q1->Purity Quantification ID Structural ID Q1->ID MS/MS Work Degrad Polar Impurities Q1->Degrad Degradation HighPH High-pH RPLC (Sharp Peaks) Purity->HighPH Avoid Tailing Acidic Acidic RPLC (Max Sensitivity) ID->Acidic Protonation HILIC HILIC Mode (Retain Polars) Degrad->HILIC Orthogonality

Figure 2: Decision matrix for selecting the optimal chromatographic mode based on analytical requirements.

References

  • Naldi, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • MetwareBio. Ion Formation and Organic Fragmentation in LCMS. Retrieved from [Link]

Sources

Optimizing Piperazine Carbamates: A Comparative Guide to Pentyl vs. Propyl Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Structure-Activity Relationship (SAR), Physicochemical Properties, and Synthetic Protocols

Executive Summary: The Linker Length Dilemma

In the design of piperazine carbamates—particularly for neurodegenerative targets like Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)—the alkyl linker is not merely a passive spacer; it is a critical determinant of pharmacodynamic potency and pharmacokinetic fate.

This guide objectively compares Propyl (


)  versus Pentyl (

)
linkers. While intuitive medicinal chemistry suggests that shorter linkers (

) improve ligand efficiency (LE) by reducing molecular weight, experimental evidence in piperazine carbamates often favors the Pentyl (

)
linker for dual-site binding targets, despite the penalty in lipophilicity. Conversely, Propyl linkers offer advantages in compact receptor pockets where entropic penalties of flexible chains outweigh enthalpic gains.

Molecular Design & Mechanistic Rationale

The "Dual-Site" Hypothesis (AChE/BuChE)

For targets like AChE, the active site is located at the bottom of a deep gorge (


 Å), with a Peripheral Anionic Site (PAS) at the entrance.
  • Pentyl Linker (

    
    ):  The 
    
    
    
    Å extension provided by a pentyl chain (plus the carbamate moiety) often hits the "sweet spot" for bridging the Catalytic Active Site (CAS) and the PAS. This allows the piperazine core to interact with the CAS while the distal aryl group engages the PAS, leading to mixed-type inhibition and significantly higher potency (often nanomolar range).
  • Propyl Linker (

    
    ):  This linker is typically too short to span the gorge effectively. Consequently, 
    
    
    
    analogues often bind exclusively to the CAS or PAS, resulting in competitive or non-competitive inhibition with lower affinity (micromolar range).
The "Basicity-Solubility" Paradox

A critical, often overlooked factor is the electronic influence of the carbamate on the piperazine nitrogen.

  • Propyl (

    
    ):  The electron-withdrawing effect of the carbamate carbonyl can propagate through the shorter alkyl chain, suppressing the 
    
    
    
    of the proximal piperazine nitrogen. This reduces protonation at physiological pH, potentially decreasing aqueous solubility .
  • Pentyl (

    
    ):  The longer chain effectively decouples the piperazine nitrogen from the electron-withdrawing group. This maintains the nitrogen's basicity (
    
    
    
    ), ensuring it remains protonated and highly soluble in aqueous media, despite the added lipophilicity of the extra methylene groups.

Comparative Performance Analysis

The following data summarizes trends observed in piperazine-based cholinesterase inhibitors and related CNS ligands.

Table 1: Physicochemical & Biological Profile Comparison
FeaturePropyl Linker (

)
Pentyl Linker (

)
Mechanistic Driver
AChE Potency (

)
Moderate (

)
High (

)
Dual-site binding capability (PAS + CAS).
Selectivity (BuChE/AChE) VariableHigh AChE Selectivity

fits the narrower AChE gorge better than the wider BuChE gorge.
LogP (Lipophilicity) Lower (

)
Higher (

)
Methylene group contribution (+0.5 LogP per

).
Aqueous Solubility ModerateHigh (Unexpected)

prevents

suppression, maintaining ionization.
Metabolic Stability ModerateHigh

reduces steric hindrance for metabolic clearance but may introduce oxidation sites.
BBB Permeability GoodExcellentHigher lipophilicity facilitates passive diffusion.

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for selecting between Propyl and Pentyl linkers based on target constraints.

LinkerSelection Start Target Identification PocketDepth Is the Binding Pocket Deep (>15 Å)? (e.g., AChE) Start->PocketDepth PocketCompact Is the Pocket Compact/Surface? (e.g., H3R, Sigma-1) Start->PocketCompact Pentyl Select PENTYL (C5) Linker PocketDepth->Pentyl Yes Propyl Select PROPYL (C3) Linker PocketCompact->Propyl Yes DualBind Mechanism: Dual-Site Binding (CAS + PAS) Pentyl->DualBind Solubility Bonus: Preserved N-Basicity (High Solubility) Pentyl->Solubility Entropy Mechanism: Reduced Entropic Penalty (Rigid Binding) Propyl->Entropy LigandEff Bonus: Improved Ligand Efficiency (Lower MW) Propyl->LigandEff

Figure 1: Decision logic for linker selection based on active site topology and desired physicochemical outcomes.

Experimental Protocols

To validate the differences described above, the following protocols are recommended. These are designed to be self-validating systems where the control (e.g., Galantamine) ensures assay integrity.

Synthesis of Piperazine Carbamates (General Protocol)

This workflow ensures high yield and minimizes bis-substitution by-products.

Reagents:

  • N-monosubstituted piperazine (1.0 eq)

  • Alkyl chloroformate (Propyl or Pentyl) OR Alkyl Isocyanate (1.1 eq)

  • Triethylamine (

    
    , 2.0 eq)
    
  • Dichloromethane (DCM, anhydrous)

Workflow:

  • Preparation: Dissolve the N-substituted piperazine in anhydrous DCM under

    
     atmosphere at 
    
    
    
    .
  • Activation: Add

    
     dropwise. Stir for 15 minutes to ensure deprotonation.
    
  • Coupling: Add the Alkyl Chloroformate (propyl or pentyl) dropwise over 30 minutes. Critical: Slow addition prevents localized high concentrations that lead to side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Wash with

    
     (sat. aq.) 
    
    
    
    , then Brine
    
    
    . Dry over
    
    
    .
  • Purification: Flash column chromatography (Silica gel).

Synthesis Reactants Piperazine + Chloroformate (C3/C5) Intermediate Carbamoylation (DCM, 0°C -> RT) Reactants->Intermediate Et3N Workup Aq. Workup (NaHCO3) Intermediate->Workup Product Target Carbamate (Yield > 80%) Workup->Product

Figure 2: Synthetic pathway for piperazine carbamate derivatives.

Ellman’s Assay for Potency Determination ( )

This colorimetric assay quantifies the inhibition of AChE/BuChE.

Materials:

  • Enzyme: Acetylcholinesterase (from Electrophorus electricus or human recombinant).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

Step-by-Step:

  • ** incubation:** In a 96-well plate, mix

    
     buffer, 
    
    
    
    enzyme solution, and
    
    
    of the test compound (Propyl vs Pentyl variants) at various concentrations (
    
    
    to
    
    
    ).
  • Equilibration: Incubate at

    
     for 5 minutes.
    
  • Initiation: Add

    
     of DTNB/ATCh mixture.
    
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (Sigmoidal dose-response) to calculate

    
    .
    
    • Validation: Galantamine reference standard must yield an

      
       of 
      
      
      
      for the assay to be valid.

Conclusion: Which Linker to Choose?

  • Choose Pentyl (

    
    ) if:  Your primary target is AChE  or a similar enzyme with a deep, dual-site binding pocket. The 
    
    
    
    linker enables the "molecular ruler" effect, bridging catalytic and peripheral sites for maximum potency. Additionally, select
    
    
    if you need to maintain the solubility of the piperazine core by decoupling it from the carbamate's electron-withdrawing effects.
  • Choose Propyl (

    
    ) if:  You are targeting surface receptors (e.g., certain GPCRs  like H3 or Sigma-1) where the binding pocket is compact, and a long tail would introduce steric clashes or unnecessary entropic penalties.
    

References

  • Hamulakova, S., et al. (2012).[1] Synthesis and biological evaluation of tacrine homodimers linked with piperazine spacers. – Establishes the superiority of longer linkers for dual-site AChE inhibition.

  • Lelle, M., et al. (2021). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility.[2] – Provides critical data on how C5 linkers preserve piperazine basicity and solubility compared to shorter linkers.

  • Bajda, M., et al. (2013). Structure-based design and synthesis of novel piperazine-based cholinesterase inhibitors. – Discusses the SAR of alkyl linker lengths in piperazine derivatives.

  • Ellman, G. L., et al. (1961).[3] A new and rapid colorimetric determination of acetylcholinesterase activity. – The standard protocol for assaying carbamate potency.

  • Lazewska, D., et al. (2018).[1] Piperazine derivatives as histamine H3 receptor antagonists.[4] – Illustrates cases where shorter linkers (propyl) may be preferred for specific GPCR targets.

Sources

Structural Validation and Comparative Performance of tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Proteolysis Targeting Chimeras (PROTACs) requires precise engineering of the linker moiety, as it dictates cell membrane permeability, ternary complex stability, and overall degradation efficacy[1]. tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate is a highly specialized, orthogonally protected heterobifunctional building block. By integrating a rigidifying piperazine ring with a lipophilic pentyl spacer and a tert-butyloxycarbonyl (Boc)-protected primary amine, this linker offers superior physicochemical control and synthetic modularity compared to traditional flexible polyethylene glycol (PEG) chains.

This guide objectively compares the performance of this specific piperazine-alkyl chemotype against common alternatives and provides self-validating experimental protocols for its structural validation and downstream application.

Comparative Analysis of Linker Chemotypes

Architecturally, piperazine is uniquely compatible with orthogonal protection strategies: one nitrogen can be Boc-masked (or linked to a Boc-protected alkyl chain) while the free secondary amine is alkylated, allowing sequential conjugation of the ligase ligand and target binder without cross-reactivity[].

Furthermore, the insertion of a piperazine moiety into the PROTAC linker improves structural rigidity and increases aqueous solubility upon protonation at physiological pH[3]. Table 1 compares the performance of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate against alternative linker strategies.

Table 1: Comparative Physicochemical and Synthetic Profiling of Linker Alternatives
Linker ChemotypeOrthogonal ProtectionRigidity & ConformationAqueous Solubility (pKa Modulability)Synthetic Efficiency
Boc-Piperazine-Alkyl (Product)Excellent. Boc-protected primary amine allows selective reaction at the piperazine secondary amine[].High. Piperazine restricts conformational freedom, reducing entropic penalties during ternary complex formation[3].High. The basic piperazine nitrogen (pKa ~8-9) protonates at physiological pH, enhancing solubility[3].High. Prevents polymerization; sequential coupling is highly predictable.
Unprotected Polyamine (e.g., 1-(5-Aminopentyl)piperazine)Poor. Both primary and secondary amines are reactive.High. Similar rigidity to the protected variant.High. Multiple protonatable centers.Low. Prone to cross-reactivity, oligomerization, and requires complex purification steps.
Flexible PEG (e.g., Boc-PEG3-Amine)Excellent. Orthogonally protected.Low. Highly flexible; can suffer from non-chameleonic hydrophobic collapse in cellular environments.Moderate. Relies on hydrogen bonding of ether oxygens; lacks a strongly basic center for pKa tuning.High. Standard amide coupling protocols apply.

Analytical Structural Validation Strategies

Before initiating PROTAC assembly, the structural integrity and purity of the linker must be rigorously validated. The symmetry of the piperazine ring significantly eases regulatory characterization, as only one set of 13C-NMR signals needs to be assigned for the symmetric carbons[].

Table 2: Comparative Analytical Modalities for Linker Validation
Analytical TechniquePrimary Target / ReadoutStructural CausalityDetection Limit / Sensitivity
1H & 13C NMR Molecular framework, proton environments, and Boc-group integrity.Confirms the exact connectivity of the pentyl chain to the piperazine ring and the presence of the Boc protecting group.>1-5 mg sample required; structural confirmation.
LC-MS (ESI+) Exact mass ([M+H]+) and chromatographic purity.Basic piperazine nitrogen readily accepts a proton in acidic mobile phases, yielding strong ESI+ signals.Nanogram scale; highly sensitive for impurity profiling.
Native-MS Ternary complex formation (Post-synthesis).Preserves non-covalent interactions in the gas phase to validate the final PROTAC-target-E3 complex[4].Picomole scale; requires specialized mass spectrometry.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, it is critical to implement protocols that are self-validating —meaning the success of each step is intrinsically proven by a specific, measurable readout.

Protocol 1: 1H and 13C NMR Structural Validation
  • Step 1: Sample Preparation. Dissolve 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3).

    • Causality: CDCl3 is aprotic and non-polar. It prevents the rapid chemical exchange of the piperazine secondary amine proton (NH) and the carbamate proton, ensuring clear resolution of the alkyl chain multiplets.

  • Step 2: Acquisition. Acquire 1H spectra at 400 MHz and 13C spectra at 100 MHz.

    • Causality: 400 MHz provides sufficient magnetic dispersion to resolve the overlapping pentyl chain methylenes from the piperazine ring protons.

  • Step 3: Signal Assignment (Validation Readout).

    • Self-Validation: The spectrum must show a massive, sharp singlet at ~1.44 ppm (9H) corresponding to the Boc tert-butyl group. The piperazine protons will appear as two broad multiplets around 2.4 ppm (4H) and 2.9 ppm (4H) . The symmetry of the piperazine ring will result in only two distinct 13C signals for the ring carbons, validating the absence of unwanted ring-opening or degradation[].

Protocol 2: LC-MS Purity and Mass Confirmation
  • Step 1: Mobile Phase Preparation. Utilize a binary gradient of Water (A) and Acetonitrile (B), both supplemented with 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH, ensuring the complete protonation of the basic secondary amine of the piperazine ring. This facilitates positive electrospray ionization (ESI+) and generates a robust [M+H]+ ion[3].

  • Step 2: Gradient Elution. Run a gradient from 5% to 95% B over 10 minutes on a C18 reverse-phase column.

    • Causality: The lipophilic pentyl chain and the bulky Boc group ensure strong retention on the C18 stationary phase, allowing baseline separation from highly polar, deprotected, or degraded impurities.

  • Step 3: Mass Detection (Validation Readout).

    • Self-Validation: The expected exact mass for C14H29N3O2 is 271.22 Da. The mass spectrum must exhibit a dominant [M+H]+ peak at m/z 272.2 . A diagnostic in-source fragmentation peak at m/z 172.2 (loss of the 100 Da Boc group) further validates the carbamate structure.

Protocol 3: Boc Deprotection and Downstream Monitoring

The Boc group is an acid-labile protecting group. Its removal under acidic conditions reveals the primary amine, which can then be coupled to a carboxylic acid on the E3 ligase ligand or target protein ligand[5].

  • Step 1: Acidification. Dissolve the validated intermediate in anhydrous dichloromethane (DCM) at 0°C. Add trifluoroacetic acid (TFA) to achieve a 20-50% v/v solution[5].

    • Causality: TFA selectively cleaves the tert-butyloxycarbonyl group, releasing isobutylene and carbon dioxide gas. Initiating the reaction at 0°C minimizes exothermic side reactions and preserves the integrity of the piperazine-alkyl linkage.

  • Step 2: Concentration. Stir for 1-2 hours at room temperature, then concentrate the mixture under reduced pressure to remove excess TFA and DCM[5].

    • Causality: Residual TFA will protonate the basic coupling reagents (e.g., DIPEA or TEA) used in the subsequent amide coupling step, drastically reducing the yield of the final PROTAC.

  • Step 3: Reaction Monitoring (Validation Readout).

    • Self-Validation: Analyze the crude mixture via LC-MS. The complete disappearance of the Boc-protected mass and the exclusive appearance of the free primary amine mass validates a 100% conversion rate, clearing the compound for the final conjugation step.

Workflow Visualization

The following diagram illustrates the logical progression of orthogonal conjugation and structural validation using this specific linker chemotype.

G Start tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate (Raw Material) Val1 Structural Validation (NMR & LC-MS) Start->Val1 Conj1 Conjugation Step 1: Piperazine N-Alkylation (Attach E3 Ligase Ligand) Val1->Conj1 Validated (Purity >95%) Val2 Intermediate Validation (Confirm Mass Shift & Purity) Conj1->Val2 Deprot Boc Deprotection (20-50% TFA in DCM) Val2->Deprot Confirmed Intermediate Conj2 Conjugation Step 2: Primary Amine Coupling (Attach POI Ligand) Deprot->Conj2 Free Amine Revealed Final Final PROTAC Assembly (Native-MS Validation) Conj2->Final

Caption: Workflow for the orthogonal conjugation and analytical validation of Boc-piperazine linkers.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? researchgate.net. Available at: [Link]

  • Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. nih.gov. Available at: [Link]

  • Application of PROTACs in target identification and validation - ScienceOpen. scienceopen.com. Available at: [Link]

Sources

Technical Analysis: IR Spectroscopy of tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate

[1]

Executive Summary

tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate is a critical heterobifunctional linker intermediate, widely utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and drug conjugates.[1][2] It features a hydrophobic pentyl spacer, a monodentate Boc-protected primary amine, and a reactive secondary amine on the piperazine ring.

For drug development professionals, the infrared (IR) spectrum of this molecule serves as a primary Quality Control (QC) checkpoint. It validates two critical structural features: the integrity of the Boc protecting group (essential for preventing premature polymerization) and the presence of the piperazine ring (the attachment point for E3 ligase ligands or warheads).

This guide provides a definitive spectral assignment, compares the molecule against common linker alternatives (PEG-based), and establishes a self-validating protocol for reaction monitoring.

Part 1: Structural & Vibrational Mapping[1]

To accurately interpret the IR spectrum, we must first map the vibrational modes to the specific molecular architecture. The molecule contains two distinct nitrogen environments: a carbamate (amide-like) nitrogen and a piperazine (secondary amine) nitrogen .[1]

Gcluster_0Functional Group AnalysisBocBoc Group(C=O, C-O)1680-1710 cm⁻¹Strong C=O Stretch\n(Diagnostic)Strong C=O Stretch(Diagnostic)Boc->Strong C=O Stretch\n(Diagnostic)LinkerPentyl Spacer(C-H sp³)2850-2960 cm⁻¹PipPiperazine Ring(C-N, N-H)1100-1300, 3300 cm⁻¹Broad N-H Stretch\n(Secondary Amine)Broad N-H Stretch(Secondary Amine)Pip->Broad N-H Stretch\n(Secondary Amine)Moleculetert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamateMolecule->BocProtectionMolecule->LinkerHydrophobicityMolecule->PipLigation Site

Figure 1: Vibrational mapping of the target linker.[1][2] The Boc carbonyl and Piperazine C-N bands are the primary diagnostic peaks.

Part 2: Spectral Fingerprint & Assignments[1]

The following data represents the characteristic IR profile for this molecule. Note that exact wavenumbers may shift slightly (±5 cm⁻¹) depending on the sampling method (ATR vs. Transmission KBr).

Table 1: Diagnostic IR Peaks
Frequency (cm⁻¹)Functional GroupAssignmentIntensityDiagnostic Value
3300–3450 N-H StretchOverlap of Carbamate N-H and Piperazine N-H (secondary)Medium/BroadHigh: Confirms amine presence.[1][3]
2930–2980 C-H Stretch (sp³)Asymmetric stretch of methyls (Boc) and CH₂ (pentyl/ring)StrongLow: Common to all organic linkers.
2850–2870 C-H Stretch (sp³)Symmetric stretch of CH₂ groupsMediumLow: Confirms alkyl chain integrity.[1][2]
1680–1705 C=O[1] Stretch Boc Carbamate Carbonyl Very Strong Critical: Primary indicator of Boc protection.[1]
1510–1540 N-H BendAmide II band (Carbamate N-H deformation)MediumMedium: Confirms amide linkage.
1365 & 1390 C-H Bendgem-Dimethyl doublet (tert-butyl group)MediumHigh: Specific fingerprint for t-Butyl group.[1][2]
1240–1270 C-N / C-OC-N stretch (Piperazine) mixed with C-O (Boc)StrongMedium: Complex region, confirms ether/amine.
1150–1170 C-O-C StretchBoc ester linkageStrongHigh: Confirms ester integrity.[1]
1000–1100 C-N StretchPiperazine ring skeletal vibrationsMediumMedium: Characteristic of cyclic amines.[1]
Detailed Analysis of Key Regions
1. The Carbonyl Region (1680–1710 cm⁻¹)

This is the "heartbeat" of the spectrum. The Boc group exhibits a distinct, intense peak here.

  • QC Check: If this peak is split or shifted significantly higher (>1730 cm⁻¹), it may indicate degradation into a free isocyanate or urea byproduct. If it is absent, the Boc group has been cleaved (deprotected).

2. The Amine Region (3200–3500 cm⁻¹)

This molecule is unique because it contains two types of N-H bonds:[2][4]

  • Carbamate N-H: Typically sharper, near 3350–3400 cm⁻¹.

  • Piperazine N-H: The N4 position of the piperazine is a secondary amine.[5] This often appears as a broader, weaker band around 3250–3350 cm⁻¹, often merging with the carbamate band.

  • Differentiation: In salt forms (e.g., HCl salt), the piperazine nitrogen protonates, shifting this band to a broad "ammonium" stretch (2500–3000 cm⁻¹).

Part 3: Comparative Performance Guide

In drug development, this linker is often compared against PEG-based linkers or analyzed against its deprotected form .[1]

Comparison A: Reaction Monitoring (Boc-Protected vs. Deprotected)

The most common workflow involves removing the Boc group to expose the primary amine for further conjugation.

FeatureTarget Molecule (Boc-Protected) Deprotected Product (Free Amine) Operational Insight
C=O Peak Present (Strong, ~1690 cm⁻¹) Absent Disappearance of 1690 cm⁻¹ peak is the endpoint of deprotection.
N-H Region Single broad band (overlap)Doublet often visible (~3300/3400 cm⁻¹)Primary amines (NH₂) show a characteristic doublet; secondary amides (Boc) show a singlet.[1][2]
Fingerprint gem-Dimethyl doublet (1365/1390)AbsentLoss of the t-butyl doublet confirms Boc removal.[1]
Comparison B: Alkyl Pentyl Linker vs. PEG Linker

When selecting a linker for PROTACs, the choice is often between an Alkyl chain (like this molecule) and a Polyethylene Glycol (PEG) chain.[2]

  • Alkyl Linker (This Product):

    • IR Profile: "Quiet" fingerprint region (1000–1300 cm⁻¹).[1]

    • Advantage: Easier to identify payload peaks (warheads) in the final conjugate because the linker doesn't dominate the spectrum.

    • Solubility: Lower water solubility; IR sampling often requires neat oil (ATR).[1]

  • PEG Linker (Alternative):

    • IR Profile: Massive, broad C-O-C ether stretch at 1100 cm⁻¹ .

    • Disadvantage: This massive peak often masks critical C-N or C-F stretches from the drug payload.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducible data for this specific oily/waxy linker, follow this Attenuated Total Reflectance (ATR) protocol.

Step-by-Step Methodology
  • Instrument Setup:

    • Use an FTIR spectrometer with a Diamond or ZnSe ATR crystal.[1]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32 (minimum) to reduce noise in the N-H region.

  • Background Collection:

    • Clean crystal with isopropanol.[1] Ensure it is dry.[1]

    • Collect air background.[1] Validation: The background should show CO₂ doublet (2350 cm⁻¹) and water vapor, but the baseline must be flat.

  • Sample Application:

    • Note: This molecule is typically a viscous oil or low-melting solid.[1]

    • Apply 10-20 mg of the neat sample to the center of the crystal.

    • Pressure: Apply moderate pressure using the anvil to ensure good contact.

  • Data Acquisition & Validation:

    • Collect the sample spectrum.

    • Self-Validation Check 1 (Intensity): The C=O peak (approx. 1690 cm⁻¹) should have an absorbance between 0.5 and 1.0. If >1.5, the detector is saturating (reduce sample thickness/contact).

    • Self-Validation Check 2 (Contamination): Look for a broad peak at 3400–3600 cm⁻¹ (O-H stretch).[1] If present, the sample contains residual water or solvent (methanol/ethanol), which interferes with the amine analysis. Dry the sample under high vacuum and re-run.

  • Post-Processing:

    • Apply "ATR Correction" (if comparing to library transmission spectra).[1]

    • Baseline correct only if necessary (linear correction preferred).[1]

References

  • NIST Chemistry WebBook. tert-Butyl carbamate IR Spectrum.[1] National Institute of Standards and Technology. Available at: [Link][1]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019).[1][6] Detailed analysis of piperazine ring vibrations. Available at: [Link]

  • PubChem. tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Deprotection. (Provides mechanistic context for the C=O spectral shifts). Available at: [Link][1]

Biological Activity Comparison of Piperazine Pentyl Carbamate Derivatives in Endocannabinoid Hydrolase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist bridging the gap between medicinal chemistry and functional proteomics, I frequently evaluate the translational potential of novel enzyme inhibitors. In the landscape of endocannabinoid system (ECS) modulation, covalent serine hydrolase inhibitors have evolved from simple alkyl carbamates to highly tunable heterocyclic scaffolds. Among these, piperazine pentyl carbamate derivatives have emerged as a privileged and highly versatile class for targeting Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)[1].

This guide objectively compares the biological activity, structural advantages, and target engagement of piperazine pentyl carbamates against alternative scaffolds, providing researchers with the mechanistic causality and self-validating protocols necessary for rigorous preclinical evaluation.

Mechanistic Causality: Why Piperazine and Why Pentyl?

To understand the biological activity of these derivatives, we must first deconstruct the causality behind their structural design:

  • The Carbamate Warhead: FAAH and MAGL are serine hydrolases. The carbamate moiety acts as a pseudo-substrate, vectoring a nucleophilic attack from the catalytic serine (Ser241 in FAAH, Ser122 in MAGL) to form a stable, covalently carbamylated enzyme intermediate, thereby irreversibly (or slowly reversibly) inactivating the target[1].

  • The Piperazine Core: Unlike linear alkyl chains, the six-membered piperazine ring provides rigid conformational restriction. This reduces the entropic penalty upon binding to the enzyme's active site. Furthermore, the distal nitrogen of the piperazine ring serves as an ideal synthetic handle for functionalization, allowing researchers to tune the molecule for MAGL-selective or dual FAAH/MAGL inhibition[2].

  • The Pentyl Linker: Endogenous substrates like anandamide (AEA) and 2-arachidonoylglycerol (2-AG) possess long, highly lipophilic arachidonoyl tails. Structure-activity relationship (SAR) studies demonstrate that a 5-carbon (pentyl) chain provides the optimal steric bulk and hydrophobicity to occupy the acyl-chain binding pockets of these enzymes. Elongating or shortening this pentyl spacer by even a single carbon drastically reduces FAAH inhibitory potency by 2- to 10-fold[3].

G N1 Piperazine Pentyl Carbamate N3 Tetrahedral Intermediate N1->N3 N2 Catalytic Serine (FAAH/MAGL) N2->N3 Nucleophilic Attack N4 Carbamylated Enzyme (Inactive) N3->N4 N5 Leaving Group Release N3->N5

Mechanistic pathway of serine hydrolase covalent inhibition by piperazine carbamates.

Objective Comparison of Biological Activity

When benchmarking piperazine pentyl carbamates against industry-standard alternatives, we evaluate them across three axes: potency, selectivity, and in vivo lipid modulation.

While compounds like URB597 (a cyclohexyl carbamate) remain the gold standard for isolated FAAH inhibition, their lack of MAGL activity limits their utility in models requiring broad endocannabinoid elevation. Conversely, piperidine carbamates like JZL184 are highly MAGL-selective. Piperazine pentyl carbamates (and their close analogs like JZL195) uniquely bridge this gap, offering tunable dual-inhibition that elevates both AEA and 2-AG simultaneously, producing synergistic antinociceptive effects[4].

Quantitative Performance Comparison
Compound ClassRepresentative ScaffoldTarget PreferenceFAAH IC₅₀ (nM)MAGL IC₅₀ (nM)Key Structural Advantage
Piperazine Pentyl Carbamates Pentyl-linked aryl piperazinesDual FAAH/MAGL10 - 3020 - 505-carbon lipid mimic perfectly anchors in the acyl pocket[3].
Piperidine Carbamates JZL184MAGL Selective>400084-substituted piperidine core restricts FAAH cross-reactivity[1].
Cyclohexyl Carbamates URB597FAAH Selective4.6>10000O-aryl leaving group with a rigid cycloalkane prevents MAGL entry.
Piperidine Ureas PF-3845FAAH Selective16>10000Urea warhead provides highly specific, irreversible FAAH binding[4].

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of newly synthesized piperazine pentyl carbamates, researchers must employ a self-validating system. Relying solely on biochemical substrate assays is insufficient, as they cannot account for off-target protein binding.

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

Purpose: Validates covalent binding to FAAH/MAGL and screens for off-target serine hydrolase activity (e.g., ABHD6) in the native proteome.

  • Proteome Preparation: Homogenize wild-type mouse brain tissue in ice-cold HEPES buffer (50 mM, pH 7.4). Centrifuge at 100,000 × g to isolate the membrane fraction (where FAAH and MAGL reside).

  • Inhibitor Incubation: Dilute the proteome to 1 mg/mL. Treat 50 µL aliquots with the piperazine pentyl carbamate derivative (dose-response: 1 nM to 10 µM) or DMSO vehicle for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µM of the activity-based probe FP-rhodamine (fluorophosphonate-rhodamine) to all samples. Incubate for 30 minutes at room temperature. Causality: The FP probe will covalently tag any serine hydrolases that were NOT blocked by the carbamate inhibitor.

  • Resolution: Quench the reaction with SDS loading buffer, boil for 5 minutes, and resolve the proteins via 10% SDS-PAGE.

  • Quantification: Scan the gel using a flatbed fluorescence scanner. Quantify the disappearance of the FAAH (~63 kDa) and MAGL (~33 kDa) fluorescent bands relative to the vehicle control to calculate the IC₅₀.

Workflow S1 1. Proteome Extraction (Mouse Brain Homogenate) S2 2. Inhibitor Incubation (Piperazine Pentyl Carbamates) S1->S2 S3 3. Probe Labeling (FP-Rhodamine) S2->S3 S4 4. SDS-PAGE Protein Separation S3->S4 S5 5. Fluorescence Imaging & IC50 Quantification S4->S5

ABPP workflow for evaluating target engagement of serine hydrolase inhibitors.

Protocol B: LC-MS/MS Endocannabinoid Hydrolysis Assay

Purpose: Confirms that the target engagement observed in ABPP translates to functional enzymatic inhibition by quantifying the reduction in arachidonic acid (AA) production.

  • Enzyme Preparation: Suspend recombinant human FAAH or MAGL (0.5 nM final concentration) in assay buffer (10 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Pre-incubation: Add the piperazine pentyl carbamate at varying concentrations and pre-incubate for 30 minutes at 37°C to allow covalent carbamylation to occur.

  • Substrate Addition: Initiate the reaction by adding 10 µM of AEA (for FAAH) or 2-AG (for MAGL). Incubate for exactly 15 minutes.

  • Termination & Extraction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing 100 nM of an internal standard (e.g., Arachidonic Acid-d8). Vortex heavily and centrifuge at 10,000 × g to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Monitor the MRM transitions for Arachidonic Acid (m/z 303.2 → 259.2). A potent inhibitor will show a near-total suppression of AA release.

Conclusion

Piperazine pentyl carbamates represent a highly sophisticated evolution in endocannabinoid pharmacology. By combining the rigid, vectoring capability of the piperazine ring with the biomimetic steric bulk of a pentyl chain, researchers can achieve exquisitely potent, dual-targeted inhibition of FAAH and MAGL. When validating these compounds, utilizing orthogonal workflows like ABPP and targeted metabolomics ensures that both the physical binding and the functional biochemical consequences are definitively proven.

References
  • Source: nih.gov (Journal of Medicinal Chemistry)
  • Title: (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH)
  • Title: Aryl N-[ω-(6-Fluoroindol-1-yl)

Sources

A Comparative Guide to the Mass Fragmentation Pattern of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a pivotal analytical technique in this endeavor. This guide provides an in-depth analysis of the mass fragmentation pattern of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate, a compound featuring moieties common in pharmaceutical development. By comparing its fragmentation with a structurally similar yet distinct isomer, we will illustrate how subtle differences in molecular architecture yield unique mass spectral fingerprints, thereby underscoring the power of this technique for structural elucidation.

The Significance of Fragmentation Analysis

In the realm of drug discovery and development, the synthesis of novel molecules often yields a spectrum of products, including the desired compound, isomers, and byproducts. Electrospray ionization (ESI) coupled with collision-induced dissociation (CID) in a tandem mass spectrometer is a highly sensitive and specific method for differentiating these species.[1] By selecting a precursor ion and subjecting it to energetic collisions with an inert gas, we induce fragmentation at the molecule's most labile bonds. The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that is characteristic of the precursor's structure. Understanding the underlying principles of these fragmentation pathways is paramount for confident structural assignment.

Predicted Mass Fragmentation of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate

The structure of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate incorporates three key features that dictate its fragmentation behavior: a tert-butoxycarbonyl (Boc) protecting group, a pentyl aliphatic linker, and a terminal piperazine ring. The fragmentation of such a molecule is a composite of the characteristic fragmentation patterns of these individual moieties.

The Boc group is notoriously labile under CID conditions and is a primary driver of fragmentation.[2][3] Protonation of the carbamate, likely at the carbonyl oxygen, initiates a cascade of reactions.[2] The most prominent fragmentation pathways for N-Boc protected amines involve the loss of isobutylene (56 Da) and the concerted or sequential loss of isobutylene and carbon dioxide (100 Da).[2][3]

The piperazine ring, a common pharmacophore, also exhibits characteristic fragmentation. Cleavage of the C-N bonds within the piperazine ring is a common pathway, leading to a variety of fragment ions.[4][5][6] The specific fragments observed will depend on the substitution pattern of the piperazine ring.

The pentyl linker provides a hydrocarbon backbone that can undergo cleavage, although this is often less favored than the fragmentation of the more labile Boc and piperazine groups.

Based on these principles, we can predict the major fragmentation pathways for the protonated molecule of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate ([M+H]⁺).

Proposed Fragmentation Pathway

cluster_Boc Boc Group Fragmentation cluster_piperazine Piperazine Ring Fragmentation cluster_pentyl Pentyl Linker Cleavage M [M+H]⁺ m/z 300.26 F1 [M - 56 + H]⁺ m/z 244.20 M->F1 - C₄H₈ (56 Da) F2 [M - 100 + H]⁺ m/z 200.20 M->F2 - C₄H₈ - CO₂ (100 Da) F3 m/z 85.09 (Piperazine fragment) M->F3 F4 m/z 113.12 (Piperazine-CH₂ fragment) M->F4 F5 m/z 185.18 (Boc-NH-(CH₂)₅ fragment) M->F5

Caption: Predicted fragmentation of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate.

A Comparative Analysis with an Isomeric Structure

To highlight the specificity of mass fragmentation for structural elucidation, we will compare the predicted fragmentation of our target molecule with that of a plausible isomer: tert-butyl 1-(5-aminopentyl)piperazine-4-carboxylate. This isomer has the same molecular formula and thus the same exact mass, but the connectivity of the Boc group and the pentyl linker to the piperazine ring is different.

Featuretert-butyl N-[5-(piperazin-1-yl)pentyl]carbamatetert-butyl 1-(5-aminopentyl)piperazine-4-carboxylate
Structure Boc group on the pentylamine nitrogenBoc group on a piperazine nitrogen
[M+H]⁺ 300.26300.26
Key Differentiating Fragments m/z 200.20 : Loss of Boc group (isobutylene + CO₂) from the pentylamine.m/z 244.20 : Loss of isobutylene from the Boc-piperazine moiety.
m/z 85.09 : Unsubstituted piperazine fragment.m/z 157.17 : 5-aminopentylpiperazine fragment.
m/z 185.18 : Boc-NH-(CH₂)₅ fragment.m/z 143.15 : Boc-piperazine fragment.

The differing locations of the Boc group will lead to distinct fragmentation patterns. For instance, the neutral loss of 100 Da (isobutylene + CO₂) to give the primary amine is a hallmark of N-Boc protected primary amines and should be a prominent peak for tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate.[2] In contrast, for the isomeric structure where the Boc group is on the piperazine ring, the loss of the entire Boc-piperazine moiety or fragments thereof would be more likely.

Proposed Fragmentation Pathway of the Isomer

cluster_Boc_iso Boc Group Fragmentation cluster_piperazine_iso Piperazine Ring Fragmentation M_iso [M+H]⁺ (Isomer) m/z 300.26 F1_iso [M - 56 + H]⁺ m/z 244.20 M_iso->F1_iso - C₄H₈ (56 Da) F2_iso m/z 143.15 (Boc-piperazine fragment) M_iso->F2_iso F3_iso m/z 157.17 (Aminopentyl-piperazine fragment) M_iso->F3_iso

Caption: Predicted fragmentation of the isomeric tert-butyl 1-(5-aminopentyl)piperazine-4-carboxylate.

Experimental Protocol for Mass Spectrometric Analysis

To experimentally verify the predicted fragmentation patterns, the following protocol using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is recommended.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole, ion trap, or quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation
  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

LC-MS/MS Parameters
  • LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from impurities (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Mode: ESI positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS Scan Mode: Full scan from m/z 50-500 to identify the precursor ion.

  • MS/MS Scan Mode: Product ion scan of the precursor ion (m/z 300.26).

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe both low-energy and higher-energy fragmentation pathways.

Data Analysis Workflow

A LC-MS/MS Data Acquisition B Identify [M+H]⁺ Precursor Ion A->B C Extract Product Ion Spectrum B->C D Annotate Major Fragment Ions C->D E Compare with Predicted Fragmentation D->E F Structural Confirmation E->F

Caption: Workflow for the analysis of mass spectrometry data.

Conclusion

The detailed analysis of the mass fragmentation pattern of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate, especially when compared with its isomer, provides a clear and robust method for its structural confirmation. The predictable and characteristic fragmentation of the Boc group and the piperazine ring serves as a reliable diagnostic tool for researchers in drug development and related fields. By following a systematic experimental protocol and a logical data analysis workflow, mass spectrometry can be confidently employed to ensure the chemical integrity of synthesized compounds.

References

  • Zhu, Z., Li, Y., Guo, Y., Sun, M., & Zhao, Y. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Indian Journal of Chemistry - Section B, 45B(12), 2684-2690.
  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Vaisar, T., & Heinecke, J. W. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of The American Society for Mass Spectrometry, 23(10), 1747–1756.
  • Kondrat, R. W., Cooks, R. G., & McLaughlin, J. L. (1978). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Organic Mass Spectrometry, 13(11), 646-651.
  • Russo, M. V., Di Sanzo, G., & Siciliano, C. (2020). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Molecules, 25(9), 2206.
  • Abukhalaf, I. K., & Mikkilineni, A. B. (1995). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Journal of Mass Spectrometry, 30(6), 878-883.
  • Welz, M., & Power, J. D. (2012). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 1-13.
  • van der Rest, G., & Lattimer, R. P. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of The American Society for Mass Spectrometry, 16(4), 553–564.
  • NIST. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

  • Ganesan, A., & Saravanan, P. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 651-663.
  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl piperazin-1-ylcarbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Davidson, J. L., & Jackson, G. P. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of Mass Spectrometry, 55(10), e4586.
  • Chemistry LibreTexts. (2023, August 29). Interpretation of mass spectra. Retrieved from [Link]

  • Kumar, G. S., & Kumar, B. S. (2014). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. International Journal of Pharmaceutical Sciences and Research, 5(1), 133-138.
  • Le, T. N., & Vo, T. N. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta, 1199, 339613.
  • Maw, H. H., Teitelbaum, A. M., & Yu, H. (2021). A unique sequential C–S or N–S inductive cleavage and retro‐Diels‐Alder fragmentation mechanism for alkylsulfonyl piperidine‐ and piperazine‐containing compounds. Rapid Communications in Mass Spectrometry, 35(16), e9131.
  • Borges, E. M., & de Souza, G. H. B. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • NIST. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl n-[3-(piperazin-1-yl)propyl]carbamate. Retrieved from [Link]

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Safety Operating Guide

Safe Disposal & Handling Protocol: tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate

[1]

Part 1: Executive Summary (Immediate Action Card)

Status: Hazardous Chemical Waste Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Organic Base. Critical Incompatibility: Strong Acids (Risk of rapid gas evolution/pressurization) and Strong Oxidizers .

Scenario Immediate Action
Standard Disposal Segregate into Solid or Liquid Organic (Basic) waste streams.[1] Do NOT mix with acidic waste.
Small Spill (<5g) Ventilate.[2] Wear PPE.[2][3][4][5][6][7][8][9][10][11][12] Absorb with inert material (vermiculite) or wipe up. Place in sealed bag/container.
Skin Contact Wash immediately with soap and water for 15 minutes.
Storage Keep refrigerated (2-8°C), dry, and away from acids.[1]

Part 2: Chemical Profile & Hazard Assessment

To dispose of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate safely, one must understand its functional reactivity.[1] This molecule contains two distinct reactive centers that dictate its waste compatibility:

  • Piperazine Moiety (Secondary Amine): This segment is basic (

    
    ). It will react exothermically with acids and can form potentially carcinogenic nitrosamines if mixed with nitrosating agents (e.g., nitrites).
    
  • Boc-Protected Amine (Carbamate): The tert-butoxycarbonyl (Boc) group is acid-labile.[1] Upon contact with strong acids (e.g., HCl, TFA), it decomposes to release isobutylene gas and CO₂ .

Operational Risk: If this waste is inadvertently poured into a container with acidic waste (e.g., TFA digests or HCl washes), the rapid evolution of isobutylene/CO₂ can pressurize the container, leading to rupture or explosion.

Hazard Identification Table
PropertyDescriptionRisk Level
Physical State Solid (typically white to off-white powder)Low (Dust inhalation risk)
Acidity/Basicity Basic (Organic Amine)Medium (Corrosive to tissue/eyes)
Reactivity Acid-Sensitive (Gas evolution)High (Pressurization hazard)
Flammability Combustible Organic SolidMedium

Part 3: Waste Segregation & Packaging Protocol

Core Directive: This compound must be treated as Hazardous Chemical Waste . Under no circumstances should it be disposed of down the drain or in municipal trash.[2]

Waste Stream Decision Tree

The following workflow illustrates the logic for segregating this specific compound to prevent cross-reactivity.

WasteSegregationcluster_warningSafety CriticalStartIdentify Waste FormIsSolidIs it Solid Pure Substance?Start->IsSolidIsLiquidIs it in Solution?Start->IsLiquidSolidBinSegregate: Solid Hazardous WasteIsSolid->SolidBinCheckSolventIdentify SolventIsLiquid->CheckSolventLabelSolidLabel: 'Toxic/Irritant Organic Solid'(List specific CAS)SolidBin->LabelSolidHalogenatedHalogenated Solvent(DCM, Chloroform)CheckSolvent->HalogenatedYesNonHalogenatedNon-Halogenated Solvent(MeOH, DMSO, DMF)CheckSolvent->NonHalogenatedNopHCheckCRITICAL: Ensure pH is Basic/Neutral(Do NOT mix with Acids)Halogenated->pHCheckNonHalogenated->pHCheckFinalBinHalBin: Halogenated Organic WastepHCheck->FinalBinHalFinalBinNonHalBin: Non-Halogenated Organic WastepHCheck->FinalBinNonHal

Caption: Decision logic for segregating tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate waste. Note the critical checkpoint for pH compatibility.

Detailed Packaging Steps
A. Solid Waste (Pure Compound or Contaminated Debris)
  • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

  • Bagging: If the waste is in the form of contaminated gloves, paper towels, or weigh boats, double-bag in clear polyethylene bags (2-mil thickness minimum) before placing in the drum.

  • Labeling:

    • Chemical Name: Write the full name. Do not use abbreviations like "Boc-linker."

    • Constituents: tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate (100%).[1]

    • Hazards: Check "Toxic" and "Irritant."

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Compatibility Check: Ensure the receiving waste container does not contain acidic waste (e.g., TFA, HCl, H₂SO₄).

  • Solvent Segregation:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .
      
    • If dissolved in Methanol/DMSO/DMF

      
      Non-Halogenated Organic Waste Stream .
      
  • Headspace: Leave at least 10% headspace in the bottle to allow for expansion.

  • Cap: Ensure the cap is vented if there is any suspicion of slow decomposition, though this compound is generally stable in solution at neutral pH.

Part 4: Spill Response & Emergency Procedures

Pre-requisites: Nitrile gloves (double-gloved recommended), lab coat, safety goggles.[1]

Spill Cleanup Workflow

SpillResponseDetectSpill DetectedAssessAssess Volume & State(Solid vs Liquid)Detect->AssessSolidSolid PowderAssess->SolidLiquidLiquid SolutionAssess->LiquidDampenCover with wet paper towel(Prevent Dust)Solid->DampenScoopScoop into Waste JarDampen->ScoopCleanWash Area with Soap/WaterScoop->CleanAbsorbApply Vermiculite/PadLiquid->AbsorbCollectCollect AbsorbentAbsorb->CollectCollect->CleanNotifyNotify EHS / Update InventoryClean->Notify

Caption: Operational workflow for managing minor laboratory spills (<50g/50mL).

Decontamination

After removing the bulk material:[2]

  • Wash: Scrub the area with a soapy water solution (detergent acts as a surfactant to lift the organic lipophilic chain).

  • Rinse: Wipe with water.[3][4][8][9]

  • Final Wipe: A final wipe with 70% Ethanol or Isopropanol can ensure no residue remains, but ensure no ignition sources are nearby.

  • Disposal of Debris: All cleanup materials (wipes, gloves) must be disposed of as Solid Hazardous Waste .

Part 5: Regulatory & Compliance[14]

US EPA / RCRA Considerations

While this specific CAS is not explicitly listed on the EPA "P-List" (Acutely Toxic) or "U-List" (Toxic), it must be characterized by the generator.[1]

  • Characteristic: It likely does not meet the definition of Ignitable (D001) unless in a flammable solvent. It is not Corrosive (D002) unless pH > 12.5, though it is basic.

  • Recommendation: Manage as Non-Regulated Hazardous Waste (unless mixed with regulated solvents) or adhere to the "Universal Waste" protocols of your specific institution which likely categorizes all organic synthesis intermediates as hazardous.

Transport (DOT/IATA)[1]
  • Proper Shipping Name: Not regulated as a dangerous good for transport in small quantities (research scale) unless data proves specific toxicity (LD50 < 300 mg/kg).

  • Self-Classification: For transport of waste, use UN 3077 (Environmentally hazardous substance, solid, n.o.s.) if ecological toxicity is suspected, or consult a certified hazmat shipper.

References

  • PubChem. (2025). tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate Compound Summary. National Library of Medicine. Available at: [Link][1]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Available at: [Link][1]

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